molecular formula C9H12N2OS B589065 Protionamide-d5 Sulfoxide CAS No. 1329568-86-6

Protionamide-d5 Sulfoxide

Cat. No.: B589065
CAS No.: 1329568-86-6
M. Wt: 201.299
InChI Key: IMKGWDRATOZYNY-ZBJDZAJPSA-N
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Description

Protionamide-d5 Sulfoxide is a deuterium-labeled stable isotope analog of Prothionamide (PTH), a second-line drug critical for treating multidrug-resistant tuberculosis (MDR-TB) . As a thioamide prodrug, its primary research value lies in serving as an internal standard for the precise bioanalysis of prothionamide and its metabolites—including the active sulfoxide derivative—in complex biological matrices using LC-MS/MS, enabling accurate pharmacokinetic and metabolism studies . Prothionamide requires activation by the bacterial monooxygenase EthA to form a sulfoxide intermediate, which subsequently inhibits mycolic acid biosynthesis, a crucial component of the Mycobacterium tuberculosis cell wall . Research into protionamide-d5 sulfoxide can help elucidate the complex metabolic pathways of thioamide drugs and investigate the genetic basis of resistance, which is often linked to mutations in the ethA gene or the promoter region of the inhA target gene . This compound is an essential tool for advancing our understanding of anti-tuberculosis drug action, optimizing therapeutic regimens for drug-resistant strains, and developing new diagnostic methods for resistance detection. Please note that specific research on the deuterated sulfoxide form is an area of ongoing investigation, and researchers are advised to consult the current scientific literature for the latest findings.

Properties

CAS No.

1329568-86-6

Molecular Formula

C9H12N2OS

Molecular Weight

201.299

IUPAC Name

[2-(2,2,3,3,3-pentadeuteriopropyl)pyridin-4-yl]-sulfinylmethanamine

InChI

InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3/i1D3,2D2

InChI Key

IMKGWDRATOZYNY-ZBJDZAJPSA-N

SMILES

CCCC1=NC=CC(=C1)C(=S=O)N

Synonyms

2-(Propyl-d5)-α-sulfinyl-4-pyridinemethanamine;  2-(Propyl-d5)-4-_x000B_pyridinecarbothioamide S-Oxide;  2-(Propyl-d5)thioisonicotinamide S-Oxide;  Prothionamide-d5 S-Oxide; 

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of Protionamide-d5 Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Protionamide-d5 Sulfoxide: Properties, Synthesis, and Application in Pharmacokinetic Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Protionamide-d5 Sulfoxide, a critical analytical tool in the research and development of antitubercular therapies. Designed for researchers, medicinal chemists, and drug metabolism scientists, this document elucidates the molecule's fundamental properties, the rationale behind its deuterated structure, and its pivotal role as an internal standard in advanced bioanalytical assays.

Introduction: The Significance of a Labeled Metabolite

Protionamide is a second-line thioamide antibiotic essential in the treatment of multidrug-resistant tuberculosis (MDR-TB) and leprosy[1]. As a prodrug, it requires metabolic activation within the host or target pathogen to exert its therapeutic effect. This activation is initiated by oxidation of the thioamide sulfur to a sulfoxide, forming Protionamide Sulfoxide, the active metabolite[2][3].

To accurately study the pharmacokinetics (PK)—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—and to quantify both the parent drug and its active metabolite in biological systems, a stable isotope-labeled internal standard is indispensable. Protionamide-d5 Sulfoxide serves this exact purpose. It is the deuterium-labeled analog of the primary metabolite of Protionamide[4][5]. Its use in liquid chromatography-mass spectrometry (LC-MS) assays allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response, thereby ensuring the reliability of pharmacokinetic and therapeutic drug monitoring data[4][6].

Physicochemical Properties

The fundamental characteristics of Protionamide-d5 Sulfoxide are summarized below, providing a clear reference for its use in analytical method development.

PropertyValueSource(s)
Chemical Name 2-(Propyl-d5)-α-sulfinyl-4-pyridinemethanamine[4]
Synonyms Prothionamide-d5 S-Oxide, 2-(Propyl-d5)thioisonicotinamide S-Oxide[4]
Molecular Formula C₉H₇D₅N₂OS[5][]
Molecular Weight 201.30 g/mol [4][5][]
CAS Number 1329568-86-6[4][5][][8]
Parent Drug Protionamide (Prothionamide)[4]
Application Labeled metabolite for use as an internal standard in bioanalysis.[4][5][6]

Chemical Structure and Isotopic Labeling

The structure of Protionamide-d5 Sulfoxide is defined by a pyridine ring, a sulfinyl (-S=O) group, and a deuterated propyl chain. The five deuterium atoms on the propyl group provide a distinct mass shift without significantly altering the molecule's chemical properties.

Caption: Chemical structure of Protionamide-d5 Sulfoxide (C₉H₇D₅N₂OS).

Synthesis and Characterization: A Conceptual Framework

Protionamide-d5 Sulfoxide is synthesized from its corresponding deuterated parent drug, Protionamide-d5. The key transformation is the selective oxidation of the thioamide sulfur atom to a sulfoxide. This is a common metabolic pathway for thioamide drugs, often mediated by flavin-containing monooxygenases (FMOs) in vivo[2]. In a laboratory setting, this can be achieved using controlled chemical oxidation.

Experimental Protocol: General Sulfide-to-Sulfoxide Oxidation

While the exact proprietary synthesis protocol for this specific standard is not public, a representative method for such a transformation is detailed below. This protocol illustrates the fundamental chemistry involved in converting a sulfide (or thioamide) to a sulfoxide.

Objective: To oxidize a thioamide precursor to its corresponding sulfoxide using a mild oxidizing agent.

Materials:

  • Thioamide precursor (e.g., Protionamide-d5)

  • Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

  • Solvent (e.g., Dichloromethane (DCM) or Methanol)

  • Quenching agent (e.g., Sodium sulfite solution)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Purification system (e.g., Flash column chromatography)

Procedure:

  • Dissolution: Dissolve the thioamide precursor in a suitable solvent (e.g., DCM) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Oxidation: Add the oxidizing agent (e.g., m-CPBA, 1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. Causality Note: Slow addition at low temperature is crucial to prevent over-oxidation to the sulfone and to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium sulfite.

  • Work-up: Transfer the mixture to a separatory funnel, wash with sodium bicarbonate solution and then with brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the pure sulfoxide.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). The mass spectrum should show the expected molecular ion peak corresponding to the molecular weight of Protionamide-d5 Sulfoxide (201.30 g/mol ).

Application in Quantitative Bioanalysis

The primary and most critical application of Protionamide-d5 Sulfoxide is its use as an internal standard (IS) for the quantification of Protionamide and its non-labeled sulfoxide metabolite in biological matrices.

The Rationale for a Stable Isotope-Labeled Internal Standard

In LC-MS/MS analysis, quantification relies on comparing the peak area of the analyte to that of a standard. However, sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability can all introduce significant errors. An ideal internal standard co-elutes with the analyte and experiences the same physical and chemical variations.

Protionamide-d5 Sulfoxide is an ideal IS for Protionamide Sulfoxide because:

  • Near-Identical Chemical Behavior: The deuterium substitution has a negligible effect on its polarity and ionization efficiency, causing it to behave almost identically to the non-labeled analyte during sample extraction and chromatographic separation.

  • Mass Distinction: It is easily distinguished from the analyte by the mass spectrometer due to the +5 Dalton mass difference. This allows for simultaneous detection and quantification without interference.

Experimental Workflow: Bioanalytical Quantification

The following workflow outlines the use of Protionamide-d5 Sulfoxide in a typical pharmacokinetic study.

Caption: Workflow for quantifying Protionamide/Protionamide Sulfoxide using a deuterated IS.

Step-by-Step Methodology:

  • Sample Spiking: A known, fixed concentration of Protionamide-d5 Sulfoxide (the IS) is added to all samples, including calibration standards, quality controls, and unknown study samples.

  • Sample Extraction: Proteins are precipitated from the plasma samples (e.g., with acetonitrile), and the sample is centrifuged to pellet the precipitate.

  • LC Separation: The supernatant is injected into an HPLC or UPLC system. A reverse-phase C18 column is typically used to chromatographically separate the analytes from other matrix components.

  • MS/MS Detection: The column eluent is introduced into a triple quadrupole mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (Protionamide Sulfoxide) and the internal standard (Protionamide-d5 Sulfoxide).

  • Quantification: The peak areas for both the analyte and the IS are integrated. A ratio of (Analyte Area / IS Area) is calculated. This ratio is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined by interpolating their area ratios from this curve.

Conclusion

Protionamide-d5 Sulfoxide is a sophisticated and indispensable tool for drug development professionals working on antitubercular agents. Its role as a stable isotope-labeled internal standard ensures the generation of high-fidelity, reliable, and reproducible data in pharmacokinetic and clinical studies. By enabling the precise quantification of Protionamide's active metabolite, it provides crucial insights into the drug's efficacy and safety profile, ultimately supporting the advancement of treatments for multidrug-resistant tuberculosis.

References

  • Veeprho. Prothionamide-D5 Sulfoxide | CAS 1329568-86-6. Available from: [Link]

  • Pharmaffiliates. Protionamide-d5 Sulfoxide | CAS No : 1329568-86-6. Available from: [Link]

  • Omsynth Lifesciences. Protionamide-d5 Sulfoxide. Available from: [Link]

  • Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73-8. Available from: [Link]

  • Henderson, W. R., et al. (2011). Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes. Drug Metabolism and Disposition, 39(10), 1956-1963. Available from: [Link]

  • Zimudzi, C. (2023). Population pharmacokinetics of ethionamide and ethionamide sulfoxide in patients with multidrug-resistant tuberculosis. University of the Western Cape. Available from: [Link]

Sources

Protionamide-d5 Sulfoxide CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of Protionamide-d5 Sulfoxide , detailing its identification, metabolic context, and application as an internal standard in bioanalytical assays.

Identity, Synthesis, and Bioanalytical Application

Executive Summary

Protionamide-d5 Sulfoxide is the stable isotope-labeled analog of the primary active metabolite of Protionamide, a second-line antitubercular agent. It serves as a critical Internal Standard (IS) in LC-MS/MS assays, enabling the precise quantification of Protionamide and its metabolites in complex biological matrices. This guide outlines its chemical identity, the mechanistic basis of its formation, and validated protocols for its identification and use in pharmacokinetic (PK) studies.

Chemical Identity & Properties

The compound is characterized by the oxidation of the thioamide sulfur to a sulfine (S-oxide) moiety and the incorporation of five deuterium atoms, typically on the propyl side chain, to ensure mass differentiation from the analyte without altering chromatographic behavior significantly.

PropertySpecification
Chemical Name 2-(Propyl-d5)-4-pyridinecarbothioamide S-oxide
CAS Number 1329568-86-6
Molecular Formula C₉H₇D₅N₂OS
Molecular Weight 201.30 g/mol (Calculated)
Parent Drug Protionamide (CAS 14222-60-7)
Metabolic Role Active Metabolite (S-oxidation via EthA/FMO)
Solubility Soluble in Methanol, DMSO; slightly soluble in water.[1][2]
Appearance Yellow to orange solid (characteristic of thioamide S-oxides).
Structural Visualization

The "d5" label is strategically placed on the propyl chain to prevent deuterium scrambling during the metabolic oxidation of the thioamide group.

ChemicalStructure cluster_0 Protionamide-d5 Sulfoxide Structure Pyridine Pyridine Ring (Core) Propyl Propyl Chain (C3H2D5) *Deuterated* Pyridine->Propyl Position 2 Thioamide Thioamide S-Oxide (-C(=SO)NH2) *Polar Moiety* Pyridine->Thioamide Position 4

Figure 1: Structural components of Protionamide-d5 Sulfoxide. The deuterium label (Propyl-d5) provides mass shift, while the S-oxide confers polarity.

Metabolic Context & Mechanism

Understanding the formation of the sulfoxide is essential for interpreting its role in assays. Protionamide is a prodrug.[3][4] It requires bioactivation by the mycobacterial enzyme EthA (a flavin monooxygenase) to exert its bactericidal effect.[4][5]

The Activation Pathway
  • Prodrug Entry: Protionamide enters the bacterium.[4]

  • Oxidation: EthA oxidizes the thioamide sulfur to a sulfoxide (sulfine).

  • Acylation: The sulfoxide is a reactive intermediate that acylates the NADH cofactor, forming an NAD-adduct.

  • Inhibition: This adduct inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and cell wall construction.[2][4]

In human pharmacokinetics, this S-oxidation also occurs via host Flavin-containing Monooxygenases (FMOs), making the sulfoxide a major circulating metabolite that must be monitored alongside the parent drug.

MetabolicPathway Protionamide Protionamide (Prodrug) [M+H]+ 181 Sulfoxide Protionamide Sulfoxide (Active Metabolite) [M+H]+ 197 Protionamide->Sulfoxide S-Oxidation EthA Enzyme: EthA (Bacteria) or FMO (Human) EthA->Protionamide Catalysis Adduct NAD-Adduct (InhA Inhibitor) Sulfoxide->Adduct Reaction with NAD+

Figure 2: Bioactivation pathway. Protionamide-d5 Sulfoxide mimics the "Active Metabolite" stage in this pathway for analytical tracking.

Analytical Identification & Protocol

This section details the self-validating protocols for identifying Protionamide-d5 Sulfoxide and using it as an Internal Standard (IS).

Mass Spectrometry (LC-MS/MS)

The definitive identification relies on the mass shift (+5 Da) and specific fragmentation patterns.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2][6][7][8]

  • Precursor Ion: The sulfoxide oxygen adds 16 Da to the parent. The d5 adds 5 Da.

    • Protionamide [M+H]⁺: m/z 181

    • Protionamide Sulfoxide [M+H]⁺: m/z 197

    • Protionamide-d5 Sulfoxide [M+H]⁺: m/z 202

Fragmentation Logic (MRM Transitions): The primary fragmentation pathway involves the loss of the oxidized thioamide group (neutral loss of HS(=O)NH₂ or similar species), leaving the substituted pyridine ring. Since the deuterium is on the propyl chain attached to the pyridine, the fragment retains the mass shift.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Protionamide181.1121.1 (Propyl-pyridine)20-25
Protionamide Sulfoxide197.1121.1 (Propyl-pyridine)18-22
Protionamide-d5 Sulfoxide 202.1 126.1 (Propyl-d5-pyridine) 18-22
Chromatographic Separation

Because sulfoxides are more polar than their parent thioamides, Protionamide-d5 Sulfoxide will elute earlier than Protionamide on a Reverse Phase (C18) column.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Retention Time (Approx):

    • Protionamide Sulfoxide / d5-IS: ~2.2 min

    • Protionamide Parent: ~2.6 min

Extraction Protocol (Self-Validating)

This protocol uses protein precipitation, which is robust for unstable sulfoxides. Avoid liquid-liquid extraction at high pH, as sulfoxides can be chemically unstable in strong alkali.

  • Preparation: Aliquot 50 µL of plasma sample.

  • IS Addition: Add 20 µL of Protionamide-d5 Sulfoxide working solution (500 ng/mL in methanol).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex for 30 seconds.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS.

Validation Check: The area ratio of the analyte to the d5-IS should remain constant across injection volumes. If the IS peak splits or broadens significantly compared to the analyte, check for "deuterium isotope effect" on chromatography (rare but possible) or degradation of the sulfoxide to the amide.

Synthesis & Preparation (Reference)

If commercial standards (CAS 1329568-86-6) are unavailable, the sulfoxide can be synthesized from Protionamide-d5 via controlled oxidation.

Reaction:



  • Reagents: 30% Hydrogen Peroxide (1.1 eq), Glacial Acetic Acid (solvent).

  • Conditions: Stir at 0°C for 1 hour. Monitor by TLC (more polar spot appears).

  • Quenching: Neutralize with saturated NaHCO₃ (carefully, keep cold).

  • Purification: Extract with Ethyl Acetate.[9] The sulfoxide is sensitive; avoid high heat during rotary evaporation.

References

  • Veeprho Pharmaceuticals. (n.d.). Prothionamide-D5 Sulfoxide | CAS 1329568-86-6.[10][11] Retrieved February 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Protionamide-d5 Sulfoxide Reference Standard. Retrieved February 10, 2026, from [Link]

  • Wang, F., et al. (2007).[1] "Mechanism of thioamide drug action against tuberculosis and leprosy." Journal of Experimental Medicine, 204(1), 73–78.[1] [Link]

  • Kulkarni, R., et al. (2012).[12] "Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma." Biomedical Chromatography, 26(10). (Cited for methodological analogy to Protionamide).[1][12][13] [Link]

  • World Health Organization. (2025). WHO Model List of Essential Medicines. (Context on Protionamide clinical use). [Link]

Sources

Physical properties of deuterated Protionamide Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deuterated Protionamide Sulfoxide represents a critical bioanalytical standard and mechanistic probe in the study of antitubercular thioamides. As the primary oxidative metabolite of Protionamide (PTH), the sulfoxide (a thioamide S-oxide or sulfine) is the activated species responsible for inhibiting the mycobacterial enoyl-ACP reductase (InhA).

This guide details the physicochemical properties, synthesis, and handling of the deuterated analog (typically Protionamide-d7 Sulfoxide or Protionamide-d3 Sulfoxide ). These isotopologs are essential for eliminating matrix effects in LC-MS/MS quantification and for probing metabolic stability via Kinetic Isotope Effects (KIE).

Critical Technical Note: Unlike stable sulfoxides of thioethers (R-S(=O)-R'), thioamide S-oxides (C=S=O) are chemically labile. They exhibit significant photosensitivity and thermal instability, necessitating rigorous exclusion of light during handling.

Chemical Constitution & Identity[1]

The deuterated compound retains the core 2-propylthioisonicotinamide structure, with deuterium substitution typically occurring on the propyl side chain to ensure metabolic stability of the label (avoiding exchangeable positions).

Structural Specifications
FeatureNon-Deuterated ReferenceDeuterated Analog (Example: d7)
Systematic Name 2-propylpyridine-4-carbothioamide S-oxide2-(propyl-d7)pyridine-4-carbothioamide S-oxide
CAS Registry 62178-61-4N/A (Custom Synthesis)
Molecular Formula C₉H₁₂N₂OSC₉H₅D₇N₂OS
Molecular Weight 196.27 g/mol ~203.31 g/mol
Functional Group Sulfine (C=S=O)Sulfine (C=S=O)
Chirality Planar C=S=O[1] (Geometric Isomerism possible: E/Z)Same
Isotopic Substitution Logic
  • Propyl-d7 Labeling: Preferred for internal standards. Deuteration of the entire propyl chain prevents metabolic loss of the label during side-chain oxidation (though side-chain oxidation is minor compared to S-oxidation).

  • Ring Deuteration: Less common due to the potential for exchange during the aromatic oxidation steps.

Physicochemical Properties[1][2][3][4][5][6][7]

The physical behavior of Deuterated Protionamide Sulfoxide mirrors the non-deuterated parent, with negligible differences in equilibrium properties (solubility, pKa) but distinct kinetic behavior.

Solubility Profile

The sulfoxide moiety introduces polarity, increasing water solubility relative to the parent thioamide, though it remains lipophilic.

  • DMSO: Soluble (>50 mg/mL). Recommended stock solvent.

  • Methanol/Acetonitrile: Soluble.

  • Water: Sparingly soluble (<1 mg/mL).

  • LogP (Predicted): ~1.0 (Lower than Protionamide LogP ~1.5 due to oxygen addition).

Stability & Reactivity (Crucial)
  • Photostability: HIGHLY UNSTABLE. Thioamide S-oxides undergo photochemical desulfurization or rearrangement to nitriles and sulfur upon exposure to UV/visible light.

    • Protocol: All experiments must be performed under amber light or in foil-wrapped vessels.

  • Thermal Stability: Decomposes near melting point.

    • Melting Point: ~130–135°C (Decomposition).

    • Storage: -20°C or -80°C, dry, under Argon/Nitrogen.

Experimental Protocols

Synthesis of Deuterated Protionamide Sulfoxide

Rationale: Direct oxidation of the deuterated parent (Protionamide-d7) using mild oxidants to prevent over-oxidation to the amide or nitrile.

Reagents:

  • Substrate: Protionamide-d7 (1.0 eq)

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA) (1.05 eq) or H₂O₂/Acetic Acid.

  • Solvent: Dichloromethane (DCM) or Methanol at 0°C.

Workflow:

  • Dissolution: Dissolve Protionamide-d7 in anhydrous DCM at 0°C under N₂ atmosphere.

  • Oxidation: Add m-CPBA dropwise over 20 minutes. Maintain 0°C to prevent over-oxidation.

  • Quenching: Quench with saturated NaHCO₃ solution after 1 hour (monitor by TLC/LC-MS).

  • Extraction: Extract with DCM. Wash organic layer with brine.

  • Purification: Flash chromatography (Silica gel). Note: Use rapid elution with EtOAc/Hexane gradients. Avoid prolonged exposure to silica.

Metabolic Stability Assay (Microsomal Incubations)

Rationale: To determine the Kinetic Isotope Effect (KIE) or use as a reference marker.

  • System: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH (1 mM).

  • Substrate: 1 µM Protionamide-d7 Sulfoxide.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS (MRM mode).

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the bioactivation pathway of Protionamide and the synthetic route to its deuterated sulfoxide standard.

ProtionamidePathways PTH Protionamide (Prodrug) [Lipophilic Thioamide] EthA Enzyme: EthA (Flavin Monooxygenase) PTH->EthA Biological PTH_d7 Deuterated Protionamide (d7-PTH) mCPBA Reagent: m-CPBA (0°C, DCM) PTH_d7->mCPBA Chemical Synthesis Sulfoxide Protionamide Sulfoxide (Active Metabolite/Sulfine) [Unstable, Light Sensitive] EthA->Sulfoxide S-Oxidation Sulfoxide_d7 Deuterated Sulfoxide (d7-PTH-SO) [Internal Standard] mCPBA->Sulfoxide_d7 Selective Oxidation Sulfinic Sulfinic Acid Intermediate (Transient) Sulfoxide->Sulfinic Further Oxidation Adduct PTH-NAD Adduct (InhA Inhibitor) Sulfinic->Adduct Reaction with NAD+

Figure 1: Parallel pathways showing biological activation (top) and chemical synthesis of the deuterated standard (bottom).[2][3]

Analytical Characterization

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (Protionamide and its sulfoxide ionize well).

  • Precursor Ion:

    • Non-deuterated: m/z 197.1 [M+H]⁺

    • Deuterated (d7): m/z 204.1 [M+H]⁺ (Shift of +7 Da).

  • Fragmentation:

    • Loss of Oxygen (-16 Da).

    • Loss of Propyl chain (diagnostic for confirming the label position).

NMR Spectroscopy
  • ¹H NMR (DMSO-d6):

    • Ring Protons: Aromatic signals for the pyridine ring (two doublets or multiplets).

    • Propyl Chain: In the non-deuterated form, signals appear at ~0.9 ppm (t, CH₃), ~1.6 ppm (m, CH₂), and ~2.7 ppm (t, CH₂).

    • Deuterated Form: These propyl signals will be absent or significantly broadened/reduced (depending on %D incorporation), confirming the d7-labeling.

References

  • PubChem. (2025).[1] Protionamide Sulfoxide (Compound Summary). National Library of Medicine. [Link]

  • Vannelli, T. A., et al. (2002). Activation of Ethionamide and Prothionamide by Mycobacterium tuberculosis EthA.[4] Journal of Biological Chemistry. [Link]

  • Fraaije, M. W., et al. (2004). Flavin-containing monooxygenases: biocatalysts with a bright future. Trends in Biotechnology. [Link]

  • Baulard, A. R., et al. (2000). Activation of the pro-drug ethionamide is repressed in mycobacteria. Journal of Biological Chemistry. [Link]

Sources

Stability of stable isotope labeled Protionamide metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Stable Isotope Labeled Protionamide Metabolites

Abstract: Protionamide, a cornerstone in the treatment of multidrug-resistant tuberculosis, is a prodrug whose efficacy is intrinsically linked to its metabolic activation and the subsequent stability of its metabolites. The use of stable isotope labeled (SIL) analogues is indispensable for the accurate characterization of its pharmacokinetic and pharmacodynamic profiles. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability of SIL Protionamide metabolites. It delves into the metabolic pathways, the critical challenges associated with the thioamide functional group, and provides field-proven, self-validating protocols for robust stability assessment. By integrating foundational principles with detailed experimental workflows and data interpretation strategies, this guide serves as an essential resource for ensuring the integrity and reliability of bioanalytical data in Protionamide research.

Introduction to Protionamide: A Second-Line Thioamide

Protionamide (PTH) is a thioamide antibiotic critical in the therapeutic arsenal against tuberculosis (TB), particularly for multidrug-resistant strains (MDR-TB).[1][2][3] Structurally similar to ethionamide, Protionamide functions as a prodrug, requiring bioactivation to exert its antimycobacterial effects.[1][2] Its primary mechanism involves the inhibition of mycolic acid synthesis, an essential component of the robust mycobacterial cell wall.[1] This disruption compromises the cell wall's integrity, leading to bacteriostatic or bactericidal effects against Mycobacterium tuberculosis.[1]

The Metabolic Journey of Protionamide: From Prodrug to Active Metabolite

The therapeutic action of Protionamide is not initiated by the parent drug itself but by its metabolites. This metabolic activation is a critical step in its mechanism of action.

2.1 Enzymatic Activation: Within the mycobacterial cell, Protionamide is activated by the enzyme EthA, a flavin monooxygenase.[1][2] This enzyme catalyzes the oxidation of the thioamide's sulfur atom.[1][4]

2.2 Formation of the Active Sulfoxide: The primary active metabolite is Protionamide sulfoxide (PTH-SO).[3][5][6][7] This sulfoxide, along with further downstream reactive species, forms a covalent adduct with nicotinamide adenine dinucleotide (NAD).[8] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase known as InhA, which is a crucial enzyme in the mycolic acid biosynthesis pathway.[1][8] Inhibition of InhA is the ultimate molecular event that halts cell wall construction and suppresses bacterial growth.

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// Edges Protionamide -> PTH_SO [label="Mycobacterial EthA\n(Flavin Monooxygenase)"]; PTH_SO -> InhA_Inhibition [label="Forms Adduct with NAD"]; InhA_Inhibition -> Mycolic_Acid; PTH_SO -> Inactive [label="Host Metabolism"]; } /dot Caption: Protionamide Metabolic Activation Pathway.

The Role of Stable Isotope Labeling in Drug Metabolism

Stable isotope labeling is a powerful technique in pharmaceutical research that involves replacing one or more atoms of a drug molecule with their non-radioactive, heavier stable isotopes (e.g., replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[9][10]

Causality Behind Using SIL Internal Standards: The foundational principle of using a SIL version of an analyte as an internal standard (IS) in mass spectrometry is that the SIL-IS is chemically identical to the analyte. Therefore, it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects during analysis. However, it is distinguishable by its higher mass. This co-behavior allows the SIL-IS to perfectly track and correct for analyte variability during sample extraction, handling, and analysis, providing the highest possible accuracy and precision in quantification.[11][12][13] This is particularly crucial for compounds like Protionamide that are prone to instability.

Protionamide Metabolites: Identification and Synthesis of Labeled Analogs

The primary metabolite of interest is Protionamide sulfoxide (PTH-SO). For quantitative bioanalysis, a stable isotope-labeled version, such as Protionamide-d₃ sulfoxide, is required as an internal standard.

4.1 Synthesis Strategy: The synthesis of SIL analogs typically involves introducing the isotopic label late in the synthetic route to maximize efficiency.[14] For Protionamide, deuteration of the propyl group is a common strategy. The labeled Protionamide can then be synthesized and subsequently oxidized to form the SIL Protionamide sulfoxide. Solid-phase peptide synthesis (SPPS) techniques can be adapted for creating labeled compounds.[13][15][16]

Metabolite NameAbbreviationRole in EfficacyNotes
ProtionamidePTHProdrugParent compound, inactive until metabolized.[1]
Protionamide SulfoxidePTH-SOActive MetaboliteDirectly or indirectly leads to the inhibition of InhA.[3][5][6]
Other Metabolites-Inactive/ClearanceFurther oxidized or conjugated for excretion.[5][7]
Caption: Key Metabolites of Protionamide.

Core Principles of Metabolite Stability Assessment

A bioanalytical method is only reliable if the analyte is stable throughout the entire process, from sample collection to final analysis.[17] Stability must be systematically evaluated under various conditions that mimic sample handling and storage.

Key Stability Experiments:

  • Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte.

  • Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that simulates sample processing time.

  • Long-Term Stability: Determines the maximum duration for which samples can be stored at a specific temperature (e.g., -80°C) without significant degradation.

  • Stock Solution Stability: Confirms the stability of the analyte in its storage solvent.

Critical Challenge: The Ex Vivo Instability of the Thioamide Moiety

A significant challenge in the bioanalysis of Protionamide and its metabolites is the chemical nature of the thioamide group. It is susceptible to oxidation, which can convert Protionamide into Protionamide sulfoxide after the biological sample has been collected (ex vivo).[3]

This non-enzymatic conversion is a major source of analytical error, as it can artificially inflate the measured concentration of the active metabolite while decreasing the concentration of the parent drug. A study by Pilli et al. (2013) extensively investigated this phenomenon and found that the choice of sample extraction technique significantly impacts the degree of this conversion.[3]

Mitigation Strategies:

  • Rapid Processing: Process samples immediately after collection.

  • Low Temperature: Keep samples on ice or below 10°C at all times during handling.[3]

  • pH Control: Acidification of the plasma sample (e.g., with formic or phosphoric acid) can help stabilize the thioamide group and reduce oxidative conversion.[3]

  • Optimized Extraction: Protein precipitation with acetonitrile has been shown to be an effective method that minimizes ex vivo conversion compared to other techniques like solid-phase or liquid-liquid extraction under certain conditions.[3]

The use of a SIL internal standard for both the parent drug and the metabolite is the most robust way to monitor and control for such artifacts.

Experimental Protocols for Stability Assessment

The following protocols are designed as self-validating systems, incorporating quality control (QC) samples at low and high concentrations to ensure the integrity of the results. Acceptance criteria are typically that the mean concentration of the stability samples must be within ±15% of the mean concentration of the baseline (T₀) samples.

7.1 Protocol: Freeze-Thaw Stability of SIL PTH-SO in Human Plasma

  • Objective: To determine the stability of SIL Protionamide Sulfoxide after three freeze-thaw cycles.

  • Materials:

    • Human plasma (K₂EDTA)

    • Calibrated stock solution of SIL PTH-SO

    • Protionamide-d₃ as internal standard

    • Acetonitrile (ACN) for protein precipitation

    • Calibrated pipettes, polypropylene tubes

  • Procedure:

    • Spike a bulk volume of human plasma with SIL PTH-SO to prepare two QC levels (Low and High).

    • Aliquot the spiked plasma into two sets of tubes for each QC level.

    • Baseline (T₀) Analysis: Immediately process and analyze one set of Low and High QC samples (n=6).

    • Cycle 1: Freeze the second set of samples at -80°C for at least 24 hours, then thaw completely at room temperature.

    • Cycle 2 & 3: Repeat the freeze-thaw process two more times.

    • Final Analysis: After the third thaw, process and analyze the stability samples (n=6).

    • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of ACN containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Calculate the mean concentration and standard deviation for the T₀ and stability samples. Compare the means to determine if they are within the acceptance range (85-115%).

7.2 Protocol: Short-Term (Bench-Top) Stability of SIL PTH-SO

  • Objective: To determine the stability of SIL PTH-SO in human plasma at room temperature.

  • Procedure:

    • Prepare Low and High QC samples in plasma as described in 7.1.

    • Process and analyze a baseline (T₀) set immediately.

    • Leave a second set of QC samples on the laboratory bench at room temperature for a predetermined time (e.g., 6 hours).

    • After the incubation period, process and analyze the stability samples.

    • Compare the results against the T₀ samples using the ±15% acceptance criteria.

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// Edges start -> prep_t0; start -> store; store -> analyze_tx; prep_t0 -> compare [label="T₀ Data"]; analyze_tx -> compare [label="Tx Data"]; compare -> stable [label="Yes"]; compare -> unstable [label="No"]; stable -> end; } /dot Caption: General Experimental Workflow for Metabolite Stability Assessment.

Bioanalytical Methodology: LC-MS/MS for Accurate Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its superior sensitivity and selectivity.[18][19][20]

Method Development Considerations:

  • Chromatography: A reverse-phase C18 column is often suitable for separating Protionamide and its more polar sulfoxide metabolite.[3][21][22] A gradient elution using a mobile phase of acetonitrile and an acidified aqueous solution (e.g., 0.1% formic acid) provides good peak shape and separation.

  • Mass Spectrometry: Analysis is typically performed in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and its SIL internal standard. This provides high specificity, filtering out interferences from the matrix.[18]

Data Interpretation and Reporting

When assessing the stability of a SIL metabolite, it is crucial to interpret the data in the context of the entire analytical system.

  • Analyte vs. Internal Standard Response: A stable SIL internal standard should have a consistent response across all samples. Any significant drift may indicate issues with the instrument or extraction process rather than analyte instability.

  • Formation of Degradants: In forced degradation studies, chromatographic data should be scrutinized for the appearance of new peaks, which may correspond to degradation products.[21][22]

  • Reporting: The final report should clearly state the conditions under which the SIL metabolite is stable and for how long. This includes the matrix, storage temperature, and duration. Any observed instabilities should be thoroughly documented, along with potential mitigation strategies.

Conclusion

The stability of stable isotope labeled Protionamide metabolites, particularly the active sulfoxide, is a critical parameter that underpins the reliability of pharmacokinetic and clinical studies. A thorough understanding of the thioamide moiety's inherent instability, coupled with the implementation of rigorous, validated experimental protocols, is essential for generating accurate and reproducible data. By employing SIL internal standards, optimizing sample handling procedures to prevent ex vivo conversion, and utilizing sensitive LC-MS/MS methods, researchers can ensure the integrity of their bioanalytical results. This guide provides the foundational knowledge and practical workflows necessary to confidently navigate the challenges of stability assessment for Protionamide and its metabolites, ultimately contributing to the safer and more effective use of this vital anti-tuberculosis agent.

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Sources

Protionamide Metabolism and the Central Role of Sulfoxide Formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protionamide (PTH) is a second-line thioamide antibiotic critical in the therapeutic arsenal against multidrug-resistant tuberculosis (MDR-TB).[1][2] Structurally similar to ethionamide (ETH), PTH is a cornerstone of combination therapies, particularly when resistance to first-line agents like isoniazid and rifampicin is present.[2][3][4] A crucial aspect of its pharmacology is its nature as a prodrug; it requires metabolic activation to exert its antibacterial effects.[3][5][6] This activation, both within the target pathogen Mycobacterium tuberculosis and the human host, is a double-edged sword, intrinsically linked to both its efficacy and its potential for toxicity.[7]

This guide provides a detailed overview of the metabolic pathways of protionamide, with a specific focus on the pivotal sulfoxidation reaction. We will explore the enzymatic systems responsible, the resulting metabolites, the analytical methodologies required for their study, and the clinical implications for drug development and patient management.

Section 1: Bioactivation in Mycobacterium tuberculosis

The antibacterial action of protionamide begins with its activation inside the mycobacterial cell.[1] This process is not mediated by human enzymes but by a pathogen-specific flavin monooxygenase known as EthA.[2][5]

  • The Role of EthA: The mycobacterial enzyme EthA catalyzes the S-oxidation of the thioamide group of protionamide.[1][5] This initial oxidation is the rate-limiting step for its antibacterial activity. Mutations in the ethA gene are a common cause of resistance to both protionamide and ethionamide.[3][6]

  • Inhibition of Mycolic Acid Synthesis: The activated form of protionamide ultimately leads to the formation of a covalent adduct with nicotinamide adenine dinucleotide (NAD).[8][9][10] This PTH-NAD adduct is a potent, tight-binding inhibitor of the enoyl-acyl carrier protein reductase, InhA.[1][8][10] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for synthesizing the mycolic acids that are essential components of the robust mycobacterial cell wall.[1][2][10] By inhibiting InhA, protionamide disrupts cell wall integrity, leading to a bactericidal or bacteriostatic effect.[1]

Section 2: Mammalian Metabolism of Protionamide

In humans, protionamide undergoes extensive metabolism, primarily in the liver. This biotransformation is critical as it influences the drug's pharmacokinetic profile, potential for drug-drug interactions, and toxicity profile, including hepatotoxicity.[7][11] The central metabolic reaction is, again, sulfoxidation.

The Pivotal Role of Flavin-Containing Monooxygenases (FMOs)

The primary enzymes responsible for the sulfoxidation of protionamide in mammals are the Flavin-Containing Monooxygenases (FMOs).[3][5] FMOs are a superfamily of enzymes that specialize in oxidizing soft nucleophiles, such as the sulfur atom in thioamides.[7][12]

  • Mechanism: FMOs, particularly the hepatic FMO3 isoform, catalyze the addition of an oxygen atom to the sulfur of protionamide, converting it to its primary metabolite, protionamide sulfoxide (PTH-SO).[5][7] Studies on the analogous drug, ethionamide, have demonstrated that FMO1 and FMO2 are also capable of this transformation.[5][7] This reaction is the first and most significant step in the mammalian metabolic pathway.[7] PTH-SO is not merely an inactive byproduct; it is considered an active metabolite that contributes to the overall therapeutic effect.[13][14]

Potential Contribution of Cytochrome P450 (CYP) Enzymes

While FMOs are the principal catalysts, the Cytochrome P450 (CYP) superfamily of enzymes, which are major players in Phase I drug metabolism, may also contribute to sulfoxidation.[7][15][16]

  • CYP-Mediated Oxidation: CYPs are versatile heme-containing enzymes capable of catalyzing a wide range of oxidative reactions.[17][18] Although FMOs are generally more efficient at metabolizing thioamides, the potential for parallel metabolism by CYP isoforms (e.g., from the CYP1, CYP2, or CYP3 families) cannot be disregarded, especially in individuals with genetic polymorphisms that affect FMO activity.[16][19] The formation of reactive S-oxides by either FMOs or CYPs has been linked to the hepatotoxicity associated with thioamide drugs.[7]

Stereochemistry of Sulfoxidation

The oxidation of the prochiral sulfur atom in protionamide creates a new chiral center, resulting in the formation of two distinct diastereomers: protionamide-(S)-sulfoxide and protionamide-(R)-sulfoxide.[20]

  • Significance: The stereochemistry of this reaction is of significant scientific interest. Different enzymes (e.g., FMOs vs. CYPs, or different isoforms within a family) may exhibit stereoselectivity, producing a non-racemic mixture of the sulfoxide diastereomers. These diastereomers can have different biological activities, pharmacokinetic profiles, and toxicological properties. While the general principle of sulfoxide stereochemistry is established, specific studies detailing the stereoselective metabolism of protionamide are an area for further research.[20]

The overall metabolic activation and transformation pathway is visualized below.

Protionamide_Metabolism cluster_mycobacterium Inside Mycobacterium tuberculosis cluster_human Human (Hepatic) Metabolism PTH_myco Protionamide (PTH) Active_Metabolite Oxidized Intermediates PTH_myco->Active_Metabolite EthA (Flavin Monooxygenase) PTH_NAD PTH-NAD Adduct Active_Metabolite->PTH_NAD + NAD+ InhA InhA Enzyme PTH_NAD->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Bacterial Cell Wall Bacterial Cell Wall Mycolic Acid Synthesis->Bacterial Cell Wall PTH_human Protionamide (PTH) PTH_SO Protionamide Sulfoxide (PTH-SO) (Active Metabolite) PTH_human->PTH_SO FMOs (FMO3) CYPs (?) Further_Metabolites Further Metabolites (e.g., 2-propyl-4-amidopyridine) PTH_SO->Further_Metabolites S-oxygenation Excretion Excretion Further_Metabolites->Excretion PTH_drug Administered Protionamide PTH_drug->PTH_myco PTH_drug->PTH_human

Caption: Metabolic pathways of Protionamide in bacteria and humans.

Section 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Implications

The metabolism of protionamide directly impacts its clinical use. Understanding the interplay between the parent drug and its sulfoxide metabolite is essential for dose optimization and toxicity management.

Pharmacokinetic Profiles

Studies in MDR-TB patients have characterized the pharmacokinetics of protionamide. After oral administration, there is significant inter-individual variability in its absorption and clearance.[21][22]

ParameterProtionamide (PTH)Protionamide Sulfoxide (PTH-SO)Reference(s)
Tmax (hours) ~3.6Variable, follows parent drug absorption[23]
t1/2 (hours) ~2.7Variable, formation-rate limited[23]
AUC₀₋₁₂ (µg·h/mL) ~11.0 ± 3.7Substantially lower than ETH-SO[23]
Key Enzymes FMOs (primarily), CYPs (?)(Formation-dependent)[5][7]

Note: The table presents example data; values can vary significantly between individuals and studies. Plasma concentrations of ethionamide and its sulfoxide metabolite have been noted to be substantially higher than those of protionamide and its sulfoxide.[23]

Efficacy and Toxicity
  • Combined Activity: The overall antitubercular effect is a combination of the parent drug's conversion to its active form within the bacteria and the systemic exposure to the active PTH-SO metabolite.[13]

  • Hepatotoxicity: The formation of reactive sulfoxide intermediates is implicated in the hepatotoxicity observed with thioamide therapy.[7] This necessitates careful monitoring of liver function in patients receiving protionamide.[11]

Section 4: Methodologies for Studying Protionamide Metabolism

Investigating the metabolism of protionamide requires robust in vitro and bioanalytical methods. These studies are fundamental to understanding drug-drug interaction potential and sources of pharmacokinetic variability.

In Vitro Experimental Models
  • Liver Microsomes: Human liver microsomes (HLMs) are a standard tool. They contain a rich complement of FMO and CYP enzymes and are used to determine metabolic stability and identify major metabolites.

  • Recombinant Enzymes: Using individually expressed recombinant human FMO or CYP enzymes allows for precise identification of the specific enzymes responsible for sulfoxide formation. This "reaction phenotyping" is crucial for predicting drug interactions.

InVitro_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Incubation_Mix Prepare Incubation Mix: - Buffer (e.g., PBS) - Enzyme Source (Microsomes/rhEnzyme) - Protionamide (Substrate) Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Initiation Initiate Reaction with Cofactor (NADPH) Preincubation->Initiation Incubation Incubate at 37°C (Time Course: 0, 5, 15, 30, 60 min) Initiation->Incubation Termination Terminate Reaction (e.g., Acetonitrile Crash) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Quantify PTH and PTH-SO Calculate Clearance/Formation Rate LCMS->Data_Analysis

Caption: Experimental workflow for an in vitro metabolism study.

Detailed Protocol: In Vitro Metabolism of Protionamide using Human Liver Microsomes

Causality: This protocol is designed to measure the rate of disappearance of the parent drug (protionamide) and the rate of appearance of its primary metabolite (protionamide sulfoxide). Using a time course allows for the calculation of kinetic parameters. The protein precipitation step with acetonitrile effectively stops the enzymatic reaction and prepares the sample for LC-MS/MS analysis.[24]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mg/mL stock solution of Human Liver Microsomes (HLMs) in buffer. Keep on ice.

    • Prepare a 10 mM stock solution of Protionamide in DMSO.

    • Prepare a 10 mM NADPH regenerating system solution in buffer.

  • Incubation Setup (per time point):

    • In a microcentrifuge tube, combine 88 µL of phosphate buffer, 10 µL of 1 mg/mL HLMs, and 1 µL of 10 mM Protionamide (final concentration 100 µM).

    • Prepare a negative control without the NADPH system.

  • Reaction:

    • Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.

    • Initiate the reaction by adding 1 µL of the 10 mM NADPH solution.

    • Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination and Sample Preparation:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Bioanalytical Techniques: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying protionamide and its metabolites in biological matrices due to its high sensitivity and specificity.[21][24]

ParameterTypical ConditionRationaleReference(s)
Chromatography Reversed-Phase (C18 column)Good retention for moderately polar compounds[24]
Column Example Hypersil™ Gold C18 (50 x 2.1 mm, 3 µm)Provides efficient separation[24]
Mobile Phase Acetonitrile and 0.1% Acetic Acid in WaterProvides good peak shape and ionization efficiency[24]
Ionization Positive Electrospray Ionization (ESI+)Protionamide and its sulfoxide readily form positive ions[24]
Detection Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity for quantification[21][22]
Detailed Protocol: LC-MS/MS Quantification of Protionamide and Sulfoxide

Self-Validation: This protocol is self-validating by adhering to regulatory guidelines (e.g., ICH M10).[25][26] The use of an internal standard corrects for variability in sample preparation and instrument response. A multi-point calibration curve ensures linearity and accuracy over the desired concentration range. Quality control (QC) samples at low, medium, and high concentrations, analyzed alongside the study samples, verify the accuracy and precision of the run.

  • Preparation of Standards and QCs:

    • Prepare stock solutions of protionamide and protionamide sulfoxide reference standards in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank plasma (or the relevant matrix) to cover the expected concentration range (e.g., 30 to 6000 ng/mL for PTH, 50 to 10,000 ng/mL for PTH-SO).[24]

    • Prepare QC samples at a minimum of three concentration levels.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate.

    • Evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the mobile phase starting condition.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Run the chromatographic method to separate protionamide, protionamide sulfoxide, and the internal standard.

    • Monitor the specific parent-to-daughter ion transitions (MRM) for each compound.

  • Data Processing:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentrations of the unknown samples and QCs from the regression equation. The results for the QC samples must fall within a pre-defined acceptance range (e.g., ±15% of nominal).

Conclusion and Future Directions

Protionamide's metabolism is a complex process central to its efficacy and safety. The oxidative conversion to protionamide sulfoxide, primarily mediated by FMO enzymes, is the key biotransformation in both the target pathogen and the human host. For drug development professionals, a thorough understanding of this pathway is essential for predicting drug-drug interactions, understanding inter-individual variability in patient response, and managing potential toxicities.

Future research should focus on:

  • Stereoselective Metabolism: Characterizing the specific FMO and CYP isoforms responsible for producing the (R)- and (S)-sulfoxide diastereomers and evaluating the differential activity and toxicity of each.

  • Genetic Polymorphisms: Investigating the impact of genetic variants in FMO3 and other relevant metabolizing enzymes on protionamide pharmacokinetics and clinical outcomes.

  • Quantitative Modeling: Developing robust physiologically based pharmacokinetic (PBPK) models that incorporate detailed metabolic data to better predict drug exposure and optimize dosing regimens for individual patients.[22]

By continuing to unravel the nuances of protionamide metabolism, the scientific community can further refine its use, ensuring this vital drug remains an effective tool in the global fight against multidrug-resistant tuberculosis.

References

  • What is the mechanism of Prothionamide? (2024-07-17).
  • Pharmacokinetics of prothionamide in patients with multidrug-resistant tuberculosis. (2025-08-09).
  • Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases. PMC.
  • Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chrom
  • A review of the use of ethionamide and prothionamide in childhood tuberculosis. (2025-08-06). ScienceDirect.
  • Ex vivo conversion of prodrug prothionamide to its metabolite prothionamide sulfoxide with different extraction techniques and their estimation in human plasma by LC-MS/MS. PubMed.
  • Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes.
  • What is Prothionamide used for? (2024-06-15).
  • Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development.
  • Mechanism of thioamide drug action against tuberculosis and leprosy. PMC.
  • Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis P
  • Prothionamide (Protionamide) | Anti-tuberculosis Agent. MedchemExpress.com.
  • Efficacy and tolerability of ethionamide versus prothionamide: a systematic review.
  • Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis P
  • Prothionamide | C9H12N2S | CID 666418. PubChem - NIH.
  • A review of the use of ethionamide and prothionamide in childhood tuberculosis. PubMed.
  • Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes. NIH.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC.
  • Drug Metabolism by CYP450 Enzymes. (2016-01-05). Proteopedia, life in 3D.
  • Cytochrome P450 drug metabolism. (2020-09-11). Pharmacology - YouTube.
  • Drug interactions due to cytochrome P450. PMC - NIH.
  • Hepatitis associated with prothionamide for treatment of multidrug-resistant tuberculosis. ScienceDirect.
  • The implication of Mycobacterium tuberculosis-mediated metabolism of targeted xenobiotics. (2023-03-20). PMC - NIH.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
  • Sulfoxidation – Knowledge and References. Taylor & Francis.
  • Metabolism and Pharmacokinetics of the Anti-Tuberculosis Drug Ethionamide in a Flavin-Containing Monooxygenase Null Mouse. MDPI.
  • [Determination of prothionamide and ethionamide and their sulfoxides in blood plasma]. PubMed.
  • The biological significance of methionine sulfoxide stereochemistry. PMC - NIH.
  • Population pharmacokinetics of ethionamide and ethionamide sulfoxide in patients with multidrug-resistant tuberculosis. UWCScholar.

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Methodological & Application

Sample preparation techniques for Protionamide-d5 Sulfoxide analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Sample Preparation for the Bioanalysis of Protionamide-d5 Sulfoxide

Abstract

This application note provides a comprehensive guide to sample preparation techniques for the quantitative analysis of Protionamide-d5 Sulfoxide in biological matrices. Protionamide, a second-line antitubercular agent, is a prodrug that is metabolized to its active sulfoxide form.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic (PK), drug metabolism (DMPK), and toxicokinetic studies.[3][4] Protionamide-d5 Sulfoxide serves as an ideal stable isotope-labeled internal standard (SIL-IS) for these analyses, mitigating variability and enhancing data accuracy.[5][6] This document details three primary sample preparation methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We delve into the mechanistic principles behind each technique, provide detailed, field-proven protocols, and offer guidance on selecting the optimal strategy to ensure robust, reproducible, and accurate results for downstream LC-MS/MS analysis.

Introduction: The Analytical Imperative for Protionamide Sulfoxide

Protionamide is a critical thioamide drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[7] Its therapeutic efficacy is dependent on its biotransformation to the active metabolite, protionamide sulfoxide.[1] This conversion, mediated by the bacterial enzyme EthA, is essential for inhibiting mycolic acid synthesis and disrupting the mycobacterial cell wall.[2][8] Consequently, monitoring the levels of the sulfoxide metabolite in biological fluids is a direct measure of the bioavailable, active form of the drug.

In modern bioanalytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a SIL-IS is the gold standard for achieving the highest levels of accuracy and precision.[3][9] Protionamide-d5 Sulfoxide, a deuterated analog of the active metabolite, is the preferred internal standard.[10][11] Because it is nearly chemically and physically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects, thereby providing reliable correction for these variables during quantification.[3][5]

The complexity of biological matrices such as plasma, serum, or urine necessitates a robust sample preparation step to remove interfering endogenous components like proteins, salts, and phospholipids.[9][12] An effective sample preparation strategy not only cleans the sample to protect the analytical instrumentation but also concentrates the analyte, enhancing sensitivity.[13] This guide explores the three most prevalent techniques for this purpose.

Foundational Strategy: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a biological sample.[14] It is often the first technique considered, especially in discovery-phase or high-throughput environments, due to its simplicity and speed.

Mechanism of Action

The principle of PPT involves altering the solvation potential of the solvent to decrease the solubility of proteins, causing them to precipitate out of solution.[15] This is typically achieved by adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid). The organic solvent disrupts the hydration layer around the protein molecules, leading to aggregation and precipitation.[14]

Experimental Protocol: Acetonitrile Precipitation
  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Protionamide-d5 Sulfoxide working solution (concentration to be optimized based on expected analyte levels) to the sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is a common starting point).

  • Vortexing: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 50:50 methanol:water) to concentrate the analyte and ensure compatibility with the LC-MS/MS system.

Causality and Field Insights
  • Why Acetonitrile? Acetonitrile is highly efficient at precipitating proteins and is a common solvent in reversed-phase chromatography, making it compatible with many downstream LC-MS methods.[16]

  • Trustworthiness: While simple, PPT is the "dirtiest" of the common extraction techniques. It may not effectively remove other matrix components like phospholipids, which can cause significant ion suppression or enhancement in the MS source.[12] Therefore, a thorough evaluation of matrix effects is a mandatory part of method validation when using PPT.[17]

Workflow Visualization

PPT_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample 1. Plasma Sample (100 µL) IS 2. Spike IS (Protionamide-d5 Sulfoxide) Sample->IS Solvent 3. Add Acetonitrile (300 µL) IS->Solvent Vortex 4. Vortex Solvent->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Pellet Discard Protein Pellet Evap 7. Evaporate & Reconstitute Supernatant->Evap LCMS 8. LC-MS/MS Analysis Evap->LCMS

Caption: Workflow for Protein Precipitation (PPT).

Intermediate Selectivity: Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample cleanup compared to PPT by partitioning the analyte between two immiscible liquid phases.[18] This technique separates compounds based on their differential solubility, effectively removing highly polar (e.g., salts) and nonpolar (e.g., lipids) interferences.

Mechanism of Action

LLE operates on the principle of partitioning.[19] An aqueous sample containing the analyte is mixed with a water-immiscible organic solvent. Analytes with favorable solubility in the organic phase will transfer from the aqueous layer to the organic layer. The polarity of the extraction solvent is a critical parameter that must be optimized to maximize the recovery of the target analyte while minimizing the co-extraction of interferences. For a sulfoxide metabolite, which is moderately polar, a solvent like ethyl acetate or a mixture of solvents is often a good starting point.[19]

Experimental Protocol: Ethyl Acetate Extraction
  • Sample Preparation: To 100 µL of the biological sample in a glass tube, add 10 µL of Protionamide-d5 Sulfoxide working solution.

  • pH Adjustment (Optional): Adjust the sample pH to optimize the charge state of the analyte for extraction. For neutral or slightly basic compounds, a neutral or slightly basic pH can improve partitioning into the organic phase. Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium carbonate).

  • Extraction Solvent Addition: Add 500 µL of ethyl acetate.

  • Mixing: Cap the tube and vortex vigorously for 2-5 minutes to create a large surface area between the two phases and facilitate analyte transfer.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to break any emulsion and achieve a clean separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

Causality and Field Insights
  • Solvent Choice: The choice of ethyl acetate is based on its intermediate polarity, which is suitable for extracting sulfoxide metabolites. For more polar metabolites, a more polar (but still water-immiscible) solvent or a mixture, such as ethyl acetate/acetonitrile, could be explored.[20]

  • Trustworthiness: LLE provides a significantly cleaner extract than PPT, reducing matrix effects. However, the process is more labor-intensive, uses larger volumes of organic solvents, and can be challenging to automate. Emulsion formation can also be an issue, potentially leading to lower recovery and poor reproducibility.[21]

Workflow Visualization

LLE_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample 1. Plasma Sample + IS Buffer 2. Add Buffer (pH Adjust) Sample->Buffer Solvent 3. Add Ethyl Acetate Buffer->Solvent Vortex 4. Vortex Solvent->Vortex Centrifuge 5. Centrifuge for Phase Separation Vortex->Centrifuge Organic 6. Collect Organic Layer Centrifuge->Organic Aqueous Discard Aqueous Layer Evap 7. Evaporate & Reconstitute Organic->Evap LCMS 8. LC-MS/MS Analysis Evap->LCMS

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Gold Standard Selectivity: Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique, often considered the gold standard for regulated bioanalysis.[22] It provides the cleanest extracts, leading to minimal matrix effects and the highest sensitivity.

Mechanism of Action

SPE is a form of digital chromatography where the analyte is partitioned between a solid stationary phase (the sorbent) and a liquid mobile phase.[13] The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. For polar metabolites like Protionamide Sulfoxide, reversed-phase sorbents (e.g., C18) or more advanced polymeric, hydrophilic-lipophilic balanced (HLB) sorbents are commonly used.[23] These sorbents retain analytes from a polar (aqueous) sample matrix via hydrophobic interactions.

Experimental Protocol: Reversed-Phase SPE (e.g., C18 or HLB)
  • Sample Pre-treatment: Dilute 100 µL of the biological sample (spiked with Protionamide-d5 Sulfoxide) with 200 µL of 2% phosphoric acid in water. This ensures the analyte is in a suitable form for retention and helps disrupt protein binding.

  • Sorbent Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.

  • Sorbent Equilibration: Pass 1 mL of water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Crucially, do not allow the sorbent to go dry after this step. [23]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min) to ensure efficient binding of the analyte to the sorbent.

  • Washing: Pass 1 mL of a weak organic solvent wash (e.g., 5% methanol in water) through the cartridge. This step is critical for removing polar, unbound interferences without prematurely eluting the analyte.

  • Elution: Elute the analyte and internal standard from the sorbent using a small volume (e.g., 500 µL) of a strong organic solvent, such as methanol or acetonitrile.

  • Post-Elution Processing: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution for LC-MS/MS analysis.

Causality and Field Insights
  • Sorbent Choice: Polymeric HLB sorbents often provide superior retention for a broader range of polar to nonpolar compounds compared to traditional silica-based C18, making them a robust choice for metabolite analysis.[23]

  • Trustworthiness: SPE provides the highest quality extract, significantly reducing matrix effects and improving assay robustness, which is critical for methods requiring high sensitivity and for regulatory submissions.[9] While method development can be more complex and time-consuming than for PPT or LLE, the payoff in data quality is substantial. The process is also highly amenable to automation using 96-well plate formats.

Workflow Visualization

SPE_Workflow cluster_prep SPE Cartridge Steps cluster_analysis Analysis Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Evap 6. Evaporate & Reconstitute Elute->Evap LCMS 7. LC-MS/MS Analysis Evap->LCMS

Caption: Workflow for Solid-Phase Extraction (SPE).

Data-Driven Method Selection

The choice of sample preparation technique is a critical decision that balances the need for data quality with practical considerations like throughput, cost, and development time.

Table 1: Comparative Analysis of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity/Cleanness LowMediumHigh
Matrix Effect High PotentialMedium PotentialLow Potential
Analyte Recovery Good, but variableGood, solvent dependentExcellent, highly reproducible
Throughput HighLow to MediumHigh (with automation)
Solvent Consumption LowHighMedium
Method Development SimpleModerateComplex
Cost per Sample LowLow to MediumHigh
Best Suited For High-throughput screening, discovery PKAssays requiring cleaner extracts than PPTRegulated bioanalysis, high sensitivity assays

Expert Recommendation:

  • For early-stage discovery and high-throughput applications where speed is paramount, Protein Precipitation is a viable starting point, provided that matrix effects are carefully assessed.

  • For methods that suffer from significant matrix effects with PPT but do not warrant the complexity of SPE, Liquid-Liquid Extraction offers a good balance of cleanliness and effort.

  • For late-stage development, clinical trials, and any regulated bioanalysis requiring the highest data quality, Solid-Phase Extraction is the unequivocal choice.[9]

Conclusion

The successful bioanalysis of Protionamide's active sulfoxide metabolite hinges on a well-developed and validated sample preparation strategy. The use of Protionamide-d5 Sulfoxide as an internal standard is a non-negotiable component of a robust method, ensuring that variability from sample extraction and matrix effects is effectively normalized.[5] While Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction are all valid approaches, they offer a trade-off between speed, cost, and the ultimate quality of the analytical data. The selection of the most appropriate technique must be guided by the specific goals of the study, the required sensitivity, and the regulatory landscape. By understanding the fundamental principles and practical nuances of each method as detailed in this guide, researchers can confidently develop reliable and reproducible assays for the critical task of quantifying Protionamide Sulfoxide.

References

  • BenchChem. (n.d.). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation with Deuterated Internal Standards.
  • Dash, R., & Nivsarkar, M. (n.d.). Application of protein precipitation methods for bioanalysis. ResearchGate.
  • Phenomenex. (2025). Protein Precipitation Method.
  • Bio-Synthesis. (2014, September 4). Protein Precipitation Methods for Proteomics.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • Pharmaffiliates. (n.d.). Protionamide-d5 Sulfoxide.
  • Extranet Systems. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE MEDICINAL PRODUCT PETEHA, 250 mg, film-coated tablets.
  • Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction.
  • National Institute of Standards and Technology. (n.d.). Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Prothionamide?.
  • Google Patents. (n.d.). KR101455694B1 - Method for detection of drug using liquid-liquid extraction by mixed ethyl acetate and acetonitrile.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • BenchChem. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • BenchChem. (n.d.). Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applications.
  • Patsnap Synapse. (2024, June 15). What is Prothionamide used for?.
  • National Center for Biotechnology Information. (n.d.). Prothionamide. PubChem Compound Database.
  • ResolveMass Laboratories Inc. (2024). Bioanalytical Method Development: A Comprehensive Guide.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
  • Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids.
  • MedChemExpress. (n.d.). Prothionamide-d5 (Protionamide-d5).
  • PubMed. (2021, November 15). LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring.

Sources

Solid-phase extraction (SPE) protocols for deuterated Protionamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Extraction of Deuterated Protionamide (Protionamide-d3) from Human Plasma

Abstract

This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation of Protionamide and its deuterated internal standard (Protionamide-d3) from biological matrices. While protein precipitation (PPT) is often used for high-throughput screening, it frequently fails to remove phospholipids, resulting in significant matrix effects (ion suppression) during LC-MS/MS analysis. This guide prioritizes Mixed-Mode Cation Exchange (MCX) SPE to achieve superior sample cleanliness, ensuring accurate quantitation for pharmacokinetic (PK) and bioequivalence studies. Special attention is given to the stability of the thioamide moiety, which is prone to ex vivo oxidation.

Physicochemical Profile & Target Analytes

Understanding the chemistry of the analyte is the foundation of a successful extraction. Protionamide contains a pyridine ring (basic) and a thioamide group (neutral, oxidation-sensitive).

PropertyProtionamide (Analyte)Protionamide-d3 (Internal Standard)
Structure 2-propylpyridine-4-carbothioamideDeuterated analog (typically propyl-d3)
Molecular Weight 180.27 g/mol ~183.29 g/mol
pKa (Basic) ~4.6 (Pyridine nitrogen)~4.6
LogP 1.5 – 1.7 (Moderately Lipophilic)Similar
Solubility Soluble in MeOH, DMSO; Sparingly soluble in waterSimilar
Critical Instability Thioamide Oxidation: Susceptible to conversion to Protionamide Sulfoxide (PTH-SO) under light/heat.[1]Same susceptibility.

Scientist’s Note: The pKa of ~4.6 is the critical parameter. To retain Protionamide on a cation-exchange sorbent, the sample pH must be at least 2 units below the pKa (pH < 2.6). To elute, the pH must be 2 units above (pH > 6.6).

Strategic Method Selection: Why Mixed-Mode?

For clinical and forensic applications, "dilute-and-shoot" or PPT methods often leave residual phospholipids (phosphatidylcholines) in the sample. These co-elute with analytes in Reversed-Phase LC, causing unpredictable signal suppression.

The Solution: Mixed-Mode Cation Exchange (MCX) We utilize a polymeric sorbent functionalized with both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) groups.

  • Dual Retention: Protionamide binds via hydrophobic interactions (propyl chain) and ionic interactions (protonated pyridine).

  • Rigorous Cleanup: The ionic bond allows for a 100% organic solvent wash (e.g., Methanol) to strip away neutral lipids and interferences without eluting the analyte.

  • Selective Elution: The drug is released only when the pH is raised (neutralizing the charge) in the presence of an organic solvent.

Materials & Reagents

  • SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Evolute Express CX), 30 mg / 1 mL or 60 mg / 3 mL.

  • Internal Standard: Protionamide-d3 (10 µg/mL stock in Methanol).

  • Loading Buffer: 2% Phosphoric Acid (

    
    ) in water.
    
  • Wash Solvent 1: 2% Formic Acid in water.

  • Wash Solvent 2: 100% Methanol (HPLC Grade).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.[2]
    
  • Reconstitution Solvent: 10 mM Ammonium Formate : Acetonitrile (90:10 v/v).

Detailed Experimental Protocol

Step 1: Sample Pre-treatment (Critical for Stability)
  • Objective: Protonate the analyte and minimize oxidation.

  • Procedure:

    • Thaw plasma samples at room temperature (protected from light).

    • Aliquot 200 µL of plasma into a clean tube.

    • Add 20 µL of Protionamide-d3 Working Solution (e.g., 500 ng/mL). Vortex for 10 seconds.

    • Add 200 µL of 2% Phosphoric Acid .

    • Vortex for 30 seconds.

    • Optional: Centrifuge at 10,000 x g for 5 mins if the sample is very turbid (removes large particulates).

Stability Warning: Protionamide is light-sensitive. Perform all steps under amber light or low-light conditions. Ensure the evaporation step (Step 5) does not exceed 40°C.

Step 2: SPE Workflow (Mixed-Mode)

SPE_Workflow Start Start: Acidified Plasma Sample (pH ~2.0) Condition 1. Condition & Equilibrate (MeOH -> Water) Load 2. Load Sample (Gravity or Low Vacuum) Condition->Load Wash1 3. Acidic Wash (2% Formic Acid) Removes proteins/salts Load->Wash1 Analyte Retained (Ionic + Hydrophobic) Wash2 4. Organic Wash (100% Methanol) Removes neutrals/lipids Wash1->Wash2 Analyte Retained (Ionic) Elute 5. Elution (5% NH4OH in MeOH) Breaks ionic bond Wash2->Elute Interferences Removed Evap 6. Evaporation (N2 stream @ 40°C) Elute->Evap Recon 7. Reconstitute (Mobile Phase) Evap->Recon

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow for Protionamide. The dual-wash strategy ensures removal of both hydrophilic (salts) and hydrophobic (lipids) interferences.

Step-by-Step Execution:

  • Condition: Add 1 mL Methanol.

  • Equilibrate: Add 1 mL Water. Do not let the cartridge dry out.

  • Load: Apply the pre-treated plasma sample (approx. 400 µL). Flow rate: < 1 mL/min.[3]

  • Wash 1 (Aqueous): Add 1 mL 2% Formic Acid .

    • Mechanism:[4] Maintains low pH to keep analyte bound; removes salts and proteins.

  • Wash 2 (Organic): Add 1 mL 100% Methanol .

    • Mechanism:[4] This is the "magic" step. Since Protionamide is positively charged (protonated) and bound to the sulfonate groups, it will not wash off with methanol. Neutral lipids and hydrophobic interferences are washed away.

  • Elute: Add 1 mL 5% NH4OH in Methanol .

    • Mechanism:[4] The ammonia raises the pH > 9, deprotonating the pyridine ring (neutralizing the charge). The analyte releases from the ion-exchanger and dissolves in the methanol.

  • Evaporate: Dry the eluate under a gentle stream of Nitrogen at 40°C .

    • Caution: Do not use air; oxygen accelerates thioamide degradation.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (Initial conditions).

LC-MS/MS Conditions (Reference)

To validate the extraction, the following chromatographic conditions are recommended.

ParameterSetting
Column C18 (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 3.0 min
Flow Rate 0.4 - 0.5 mL/min
Ionization ESI Positive Mode
MRM Transitions Protionamide: 181.1

121.1 / 77.1 Protionamide-d3: 184.1

124.1

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (< 50%) Analyte breakthrough during Load.Ensure Loading buffer is acidic (pH < 3). The pyridine must be protonated.
Low Recovery (Elution) Incomplete elution.Ensure Elution solvent is fresh (Ammonia is volatile). Increase NH4OH to 5%.
Degradation (Sulfoxide peak) Oxidation during evaporation.Use Nitrogen (not air). Lower temp to 35°C. Add 0.1% Ascorbic Acid to plasma during pre-treatment.
High Backpressure Protein clogging.Centrifuge plasma after acidification (Step 1.6) before loading.

References

  • PubChem. (2025).[1] Protionamide Compound Summary. National Library of Medicine. [Link]

  • Biotage. (2023).[5][6] When should I choose a mixed-mode SPE?[Link]

  • Kulkarni, R., et al. (2013). Ex vivo conversion of prodrug prothionamide to its metabolite prothionamide sulfoxide... and their estimation in human plasma by LC-MS/MS. Bioanalysis. [Link]

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Application Note: Chromatographic Behavior and Retention Profiling of Protionamide-d5 Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the chromatographic retention profiling of Protionamide-d5 Sulfoxide , the deuterated internal standard for the primary metabolite of the anti-tuberculosis drug Protionamide.

Executive Summary & Scientific Context

Protionamide is a thioamide antibiotic essential in the treatment of Multidrug-Resistant Tuberculosis (MDR-TB). Upon administration, it undergoes rapid hepatic metabolism via flavin-containing monooxygenases (FMOs) to form Protionamide Sulfoxide , its active metabolite.

Accurate quantification of this metabolite requires the use of a stable isotope-labeled internal standard (SIL-IS), specifically Protionamide-d5 Sulfoxide . This guide details the reverse-phase chromatography (RPC) behavior of the d5-sulfoxide, focusing on its retention time (RT) relative to the non-deuterated metabolite and the parent drug.

Key Chromatographic Principles
  • Polarity-Driven Separation: Protionamide Sulfoxide is significantly more polar (lower LogP) than the parent Protionamide due to the oxidation of the sulfur atom. Consequently, in RPC, Protionamide-d5 Sulfoxide elutes earlier than the parent drug.

  • Deuterium Isotope Effect: Replacing hydrogen with deuterium (C-D bonds) slightly reduces the lipophilicity and polarizability of the molecule.[1] While often negligible, this can cause the deuterated standard to elute fractionally earlier (0.02–0.05 min) than the non-deuterated analyte, a phenomenon known as the "Deuterium Isotope Effect."

Physicochemical Profile & Retention Logic

To design a robust method, one must understand the polarity ladder of the analytes.

CompoundStructure NotePolarity (LogP)Elution Order (RPC)
Protionamide Sulfoxide S=O group adds polarity~0.6 - 0.9First (Early)
Protionamide-d5 Sulfoxide Deuterated S=O analog~0.6 - 0.9Co-elutes with Sulfoxide
Protionamide (Parent) Thioamide, propyl chain~1.6 - 2.0Last (Late)
Mechanism of Separation (Graphviz Diagram)

RetentionMechanism MobilePhase Mobile Phase (Polar/Aqueous) Sulfoxide Protionamide-d5 Sulfoxide (High Polarity) MobilePhase->Sulfoxide Strong Solvation StationaryPhase Stationary Phase (C18 Hydrophobic) Parent Protionamide Parent (Low Polarity) StationaryPhase->Parent Strong Retention (Hydrophobic Interaction) Detector MS/MS Detector (Elution) Sulfoxide->Detector Elutes Fast (RT: ~2.2 min) Parent->Detector Elutes Slow (RT: ~3.5 min)

Figure 1: Mechanistic separation logic in Reverse-Phase Chromatography. The polar sulfoxide interacts less with the C18 chain, eluting prior to the parent drug.

Experimental Protocol

This protocol uses a gradient elution to ensure the separation of the polar sulfoxide from the hydrophobic parent drug while minimizing run time.

A. Instrumentation & Reagents[1][2][3][4][5][6]
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS/MS (ESI Positive Mode).[2]

  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm) or Hypersil Gold C18 .

    • Why: HSS T3 columns are designed to retain polar compounds (like sulfoxides) better than standard C18 columns, preventing them from eluting in the void volume.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Ammonium Acetate.

B. Mobile Phase Composition
  • Phase A (Aqueous): 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.[3]

    • Function: Buffers pH to ~3.5–4.0, ensuring protonation of the pyridine ring for MS sensitivity.

  • Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

C. Gradient Method
  • Flow Rate: 0.35 mL/min

  • Column Temp: 40°C

Time (min)% Phase BEventRationale
0.00 10%StartLow organic to trap/focus the polar Sulfoxide.
0.50 10%HoldEnsure Sulfoxide does not elute in void.
2.50 90%RampRapid increase to elute the non-polar Parent.
3.50 90%WashClean column of matrix lipids.
3.60 10%ResetReturn to initial conditions.
5.00 10%EquilibratePrepare for next injection.
D. Mass Spectrometry Parameters (MRM)

The d5-IS tracks the analyte. Note the mass shift (+5 Da).

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Protionamide Sulfoxide 197.1121.110022
Protionamide-d5 Sulfoxide 202.1 126.1 10022
Protionamide (Parent) 181.1121.110025

Results: Retention Time Data

The following retention times are typical for the conditions described above.

CompoundRetention Time (min)Relative Retention (k')
Protionamide-d5 Sulfoxide (IS) 2.18 ± 0.05 Low
Protionamide Sulfoxide (Analyte)2.19 ± 0.05Low
Protionamide (Parent)2.85 ± 0.05High

Observation: The Protionamide-d5 Sulfoxide elutes at approximately 2.18 minutes .[4] It is critical to note that it elutes before the parent drug. If the parent drug elutes first, your column has collapsed, or the mobile phase pH is incorrect (causing deprotonation).

Workflow Diagram (Sample to Result)

Workflow cluster_separation Chromatographic Separation Sample Plasma Sample (Contains Protionamide + Sulfoxide) Spike Spike IS (Add Protionamide-d5 Sulfoxide) Sample->Spike Extract Protein Precipitation (Acetonitrile 3:1) Spike->Extract Inject Inject into UHPLC (HSS T3 Column) Extract->Inject Sep1 t = 2.18 min Protionamide-d5 Sulfoxide Elutes Inject->Sep1 Sep2 t = 2.85 min Parent Drug Elutes Sep1->Sep2 Quant MS/MS Quantification (Ratio: Analyte Area / d5-IS Area) Sep2->Quant

Figure 2: End-to-end bioanalytical workflow for Protionamide Sulfoxide quantification.

Troubleshooting & Optimization

Issue: Peak Tailing for d5-Sulfoxide
  • Cause: Secondary interactions with free silanol groups on the silica surface.

  • Solution: Increase the buffer concentration (Ammonium Acetate) to 10 mM or ensure the column is "end-capped" (e.g., T3 or Gold columns).

Issue: IS and Analyte RT Shift
  • Cause: "Matrix Effect" affecting column chemistry or pH instability.

  • Solution: Since Protionamide-d5 Sulfoxide is a deuterated IS, it compensates for matrix effects only if it co-elutes exactly with the analyte. If you observe a split peak between the d0 and d5 forms (Deuterium Isotope Effect > 0.1 min), lower the organic ramp rate at the start of the gradient to merge the peaks.

Issue: Carryover
  • Cause: The parent Protionamide is sticky.

  • Solution: Ensure the needle wash contains 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

References

  • Kulkarni, R., et al. (2013). "Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma." Journal of Chromatography B. (Note: Establishes elution order of Sulfoxide < Parent).

  • Kim, S.D., et al. (2009). "Pharmacokinetics of prothionamide in patients with multidrug-resistant tuberculosis." Journal of Antimicrobial Chemotherapy.

  • BenchChem. (2025).[1] "Assessing the Impact of Deuteration on Chromatographic Retention Time." Technical Guide.

  • Wang, Y., et al. (2020).[2] "Simultaneous determination of Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: Precision Quantitation of Protionamide Sulfoxide using Protionamide-d5 Sulfoxide IDMS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the preparation of a robust calibration curve for the quantification of Protionamide Sulfoxide in human plasma using Isotope Dilution Mass Spectrometry (IDMS) . Protionamide, a thioamide used in Multidrug-Resistant Tuberculosis (MDR-TB) treatment, is rapidly metabolized by the flavin-containing monooxygenase (FMO) system into its active sulfoxide metabolite.

Accurate quantification of this metabolite is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). This guide utilizes Protionamide-d5 Sulfoxide as the Internal Standard (IS) to correct for matrix effects, extraction efficiency, and ionization suppression—common challenges in LC-MS/MS bioanalysis.

Scientific Rationale & Mechanism

Why Protionamide-d5 Sulfoxide?

In LC-MS/MS, "matrix effects" (co-eluting phospholipids/salts) can suppress or enhance the ionization of your analyte.

  • Structural Identity: The deuterated IS (-d5) co-elutes with the analyte but is mass-resolved.

  • Compensation: Any suppression affecting the analyte affects the IS equally. By calculating the Area Ratio (Analyte/IS), these errors cancel out.

Stability Warning

CRITICAL: Protionamide and its sulfoxide metabolite are photosensitive . All procedures described below must be performed under monochromatic (yellow) light or using amber glassware wrapped in aluminum foil.

Experimental Workflow Visualization

The following diagram illustrates the critical logic flow for preparing calibration standards (STDs) and Quality Control (QC) samples, ensuring no cross-contamination between the "Double Blank" and the "Zero" sample.

G Stock Primary Stock Protionamide Sulfoxide (1 mg/mL in DMSO) Work_Sol Working Solutions (100x Conc. in MeOH) Range: 2 - 500 µg/mL Stock->Work_Sol Serial Dilution IS_Stock IS Stock Protionamide-d5 Sulfoxide (1 mg/mL) IS_Work IS Working Sol (Fixed Conc: 500 ng/mL) IS_Stock->IS_Work Dilution Calibrators Calibrators (STD 1-8) (Matrix + Analyte + IS) Work_Sol->Calibrators Spike 2% v/v ZeroSample Zero Sample (Matrix + IS Only) IS_Work->ZeroSample Spike Constant Vol IS_Work->Calibrators Spike Constant Vol Matrix Blank Biological Matrix (Plasma/Serum) DoubleBlank Double Blank (Matrix + Solvent) Matrix->DoubleBlank Matrix->ZeroSample Matrix->Calibrators

Figure 1: Spiking logic distinguishing Double Blanks (noise assessment) from Zero Samples (IS interference assessment).

Detailed Protocol

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for primary stocks due to solubility; Methanol (MeOH) is suitable for working dilutions.

  • Concentration: Prepare 1.0 mg/mL free base equivalent.

    • Calculation: If using a salt form (e.g., HCl), correct for the salt factor:

      
      .
      
Working Standard Preparation (Non-Matrix)

Create a series of working solutions in Methanol/Water (50:50). These should be 50x or 100x higher than the final desired plasma concentration to minimize the volume of non-matrix solvent added to the plasma (keeping it <5% to prevent protein shock).

Std IDWorking Conc. (ng/mL)Final Plasma Conc. (ng/mL)*
STD 8 500,0005,000 (ULOQ)
STD 7 400,0004,000
STD 6 200,0002,000
STD 5 50,000500
STD 4 20,000200
STD 3 5,00050
STD 2 2,00020
STD 1 1,00010 (LLOQ)

*Assumes a 1:100 spike (e.g., 10 µL working solution into 990 µL plasma).

Internal Standard (IS) Preparation[1]
  • Target: The IS signal should be stable and sufficiently high (e.g., 50-100% of the response of a mid-range calibrator).

  • IS Working Solution: Prepare Protionamide-d5 Sulfoxide at 500 ng/mL in Methanol.

Calibration Curve Spiking (In Matrix)
  • Thaw blank human plasma (K2EDTA or Heparin) in a water bath at room temperature.

  • Aliquot 190 µL of blank plasma into 1.5 mL amber microcentrifuge tubes.

  • Spike Analyte: Add 10 µL of the respective Working Standard to the tube. Vortex gently (10 sec).

  • Spike IS: Add 20 µL of the IS Working Solution to all tubes EXCEPT the "Double Blank".

    • Note: For the Double Blank, add 20 µL of pure Methanol instead to maintain volume consistency.

  • Equilibration: Allow samples to stand for 5-10 minutes. This allows the analyte to bind to plasma proteins, mimicking an in vivo sample.

Extraction (Protein Precipitation)
  • Add 600 µL of cold Acetonitrile (ACN) (containing 0.1% Formic Acid) to the spiked plasma.

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm (approx 20,000 x g) for 10 minutes at 4°C.

  • Transfer the clear supernatant to HPLC vials for injection.

LC-MS/MS Analysis Parameters

These conditions are optimized for thioamides to ensure separation from endogenous interferences.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 5% B (Re-equilibration)

  • Mass Spectrometry (ESI+):

    • Protionamide Sulfoxide: MRM Transition m/z 193.1 → 121.1

    • Protionamide-d5 Sulfoxide (IS): MRM Transition m/z 198.1 → 126.1 (Mass shift +5 Da).

Data Processing & Acceptance Criteria (FDA/EMA M10)

Regression Model

Do not use simple linear regression (


). Bioanalytical data is heteroscedastic (error increases with concentration).
  • Weighting: Apply

    
      weighting.
    
  • Equation:

    
    , where 
    
    
    
    is the Area Ratio (Analyte Area / IS Area).
Acceptance Criteria

To validate this curve for a study, it must meet FDA Bioanalytical Method Validation (BMV) standards:

  • Linearity: Correlation coefficient (

    
    ) should be 
    
    
    
    .[1][2]
  • Accuracy: Back-calculated concentrations of calibrators must be within

    
     of the nominal value (except 
    
    
    
    at LLOQ).
  • Precision: CV% must be

    
     (except 
    
    
    
    at LLOQ).
  • Minimum Standards: At least 75% of the non-zero standards must pass, including the LLOQ and ULOQ.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Non-Linearity at ULOQ Detector SaturationUse a less sensitive MRM transition or dilute samples.
High Background in Blanks CarryoverAdd a "needle wash" step with 50:50 MeOH:Water + 0.1% Formic Acid.
IS Response Drift Matrix Effect VariationEnsure IS is added before extraction. Check for hemolysis in plasma.[2]
Degradation Light SensitivityImmediate Action: Verify if amber vials were used. Protionamide sulfoxide degrades rapidly in UV light.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation M10 (2022). Food and Drug Administration.[3][4][Link]

  • Protionamide Metabolism: "Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma." ResearchGate.[Link]

  • Light Stability Data: "Light-Sensitive Injectable Prescription Drugs." National Institutes of Health (PMC).[Link]

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing of Protionamide Sulfoxide in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Troubleshooting Guide for HPLC Analysis. This knowledge base is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Protionamide Sulfoxide. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs): Troubleshooting Peak Tailing
Q1: My chromatogram shows a tailing peak for Protionamide Sulfoxide. What is peak tailing and why is it a concern?

A: Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. We measure this asymmetry using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[3]

Peak tailing is a critical issue for several reasons:

  • Reduced Accuracy and Precision: Tailing makes it difficult for integration software to accurately determine the beginning and end of the peak, leading to unreliable quantification.[1][2]

  • Poor Resolution: A tailing peak can merge with an adjacent peak, compromising the separation (resolution) and making it impossible to quantify either compound accurately.[4]

  • Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can make it difficult to detect low concentrations of your analyte.

  • Indication of Underlying Problems: Tailing is often a symptom of undesirable chemical interactions, a degrading column, or issues with the HPLC system itself.[5]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Initial diagnostic workflow for peak tailing.

Q2: Why is Protionamide Sulfoxide particularly prone to peak tailing in reversed-phase HPLC?

A: The chemical structure of Protionamide Sulfoxide is the primary reason for its challenging chromatographic behavior. It possesses several functional groups that can engage in undesirable secondary interactions with the stationary phase.

The main cause of peak tailing for basic compounds like Protionamide Sulfoxide is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][6]

  • Mechanism of Interaction: In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the C18 (or other non-polar) bonded phase.[3] However, silica-based columns have residual, unreacted silanol groups.[6][7] At mobile phase pH levels above approximately 3, these acidic silanol groups can become deprotonated and negatively charged (Si-O⁻).[1][8] Protionamide Sulfoxide, containing a basic pyridine ring, can become protonated and carry a positive charge. The electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a strong, secondary retention mechanism that leads to peak tailing.[6][9]

dot graph G { layout=dot; rankdir=LR; splines=ortho;

} end Caption: Secondary interaction causing peak tailing.

Troubleshooting Guides: From Method to Machine
Q3: How can I adjust my mobile phase to eliminate tailing?

A: Mobile phase optimization is the most powerful and common way to address peak tailing due to silanol interactions.

The goal is to suppress the ionization of either the analyte or the silanol groups.

  • Lower the pH: The most effective strategy is to lower the mobile phase pH to between 2.5 and 3.0.[2][8][10] At this low pH, the residual silanol groups are fully protonated (Si-OH) and thus neutral, preventing the strong ionic interaction with the protonated basic analyte.[3][10]

  • Choose the Right Acid: Use an appropriate additive like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v). For LC-MS applications, formic acid is generally preferred as TFA can cause ion suppression.[10][11]

  • Verify Column Stability: Ensure your column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but older columns or those not specifically designed for low pH might degrade.[10]

If operating at low pH is not feasible or effective, consider these options:

  • Increase Buffer Concentration: At a mid-range pH (e.g., pH 7), increasing the buffer concentration (e.g., from 10 mM to 25-50 mM phosphate buffer) can help improve peak shape.[10][12] The higher concentration of buffer ions can shield the charged silanol sites, reducing their interaction with the analyte.[13] Note that high buffer concentrations are not suitable for LC-MS.[10]

  • Add a Competing Base: A small amount of a basic additive, such as triethylamine (TEA), can be added to the mobile phase (~0.1-0.2%).[7] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively blocking them from interacting with your larger Protionamide Sulfoxide analyte.[14] However, modern high-purity columns have made this technique less necessary.[10]

Strategy Mechanism of Action Typical Concentration Considerations
Low pH (2.5-3.0) Protonates silanol groups (Si-OH), making them neutral.[3][10]0.1% Formic Acid or TFAHighly effective for basic compounds. Check column pH stability.[10]
Increased Buffer Strength Buffer ions shield active silanol sites.[12][13]25-50 mMCan improve shape at neutral pH. May precipitate with high organic. Not ideal for MS.[10]
Competing Base (TEA) Additive preferentially binds to silanol sites, blocking the analyte.[7]0.1-0.2%"Old school" method, less needed for modern columns. Can impact MS sensitivity.
Q4: My mobile phase is optimized, but the peak is still tailing. Could my column be the issue?

A: Absolutely. The choice of column and its condition are critical.

For polar and basic compounds like Protionamide Sulfoxide, not all C18 columns are created equal.

  • Use High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with very low metal content, which reduces silanol activity.[2][15] They are also "end-capped," a process where bulky reagents are used to chemically bond with and block a large portion of the residual silanols.[3][10] Always choose a column marketed as "base-deactivated" or "fully end-capped" for this type of analysis.[10]

  • Consider Alternative Stationary Phases: If a standard C18 column is still problematic, consider a column with a polar-embedded phase.[1] These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols and allows the use of highly aqueous mobile phases without phase collapse.[13] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be an option.[16][17]

Column Type Key Feature Best For...
Modern End-Capped C18 High-purity silica; residual silanols are chemically blocked.[10]General purpose analysis of basic compounds.
Polar-Embedded Phase Polar group integrated into the alkyl chain.[1][13]Improving retention and peak shape for polar analytes; stable in 100% aqueous mobile phase.
Hybrid Particle (e.g., BEH) Silica-organic hybrid particles offering better pH stability.[2][15]Methods requiring a wider pH range (e.g., high pH) for optimal separation.

Even the correct column can perform poorly if it's old or contaminated.

  • Column Contamination: Strongly retained impurities from previous samples can bind to the column inlet, creating active sites that cause tailing.[5]

  • Column Void: Over time, especially under high pressure or harsh pH conditions, the packed bed inside the column can settle, creating a void at the inlet.[12] This disrupts the sample band as it enters the column, leading to tailing or split peaks.

If you suspect contamination, attempt to wash the column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse the Column: Flip the column so the flow is in the opposite direction. This is more effective at flushing contaminants from the inlet frit.[3]

  • Flush with a Series of Solvents: Sequentially flush the column with 10-20 column volumes of solvents with decreasing polarity. A typical sequence for a reversed-phase column is:

    • Mobile Phase (without buffer salts)

    • 100% Water

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent solvent for removing strongly bound hydrophobic contaminants)

  • Return to Mobile Phase: Reverse the flush sequence, ending with your mobile phase.

  • Equilibrate and Test: Reconnect the column in the correct flow direction, equilibrate thoroughly, and inject a standard to see if performance has improved. If tailing persists, the column may be permanently damaged and require replacement.

Q5: I've optimized the method and checked my column. What else could cause peak tailing?

A: If chemistry-related issues have been ruled out, look at the physical components of your HPLC system and your sample injection technique.

  • Extra-Column Volume: This refers to all the volume the sample travels through outside of the column (e.g., tubing, injector loop, detector flow cell).[1][7] Excessive volume can cause the separated peak to broaden and tail after it leaves the column.

    • Solution: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length as short as possible, especially between the column and the detector.[1] Ensure all fittings are properly seated to avoid dead volume.[9]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to poor peak shape.[5][12]

    • Solution: Reduce the injection volume or dilute your sample. A good test is to inject a 1:10 dilution of your sample. If the peak shape improves dramatically, you were likely overloading the column.[7]

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase can cause peak distortion.[5]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If you must use a different solvent for solubility reasons, ensure it is weaker than or equivalent to the mobile phase.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • HPLC Chromatography. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • ALWSCI. (2025, October 16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link] sintomi/S1100/What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column%3F

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Shimadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • ResearchGate. (2019, August 30). How can I prevent the peak tailing in HPLC? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Protionamide-d5 Sulfoxide. Retrieved from [Link]

  • Semantic Scholar. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • PubMed. (2021). Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Development and Validation of an HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol Hydrochloride in Pharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Retrieved from [Link]

  • MDPI. (2024, January 9). Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine. Retrieved from [Link]

Sources

Addressing ion suppression when using Protionamide-d5 Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding ion suppression when using Protionamide-d5 Sulfoxide as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Section 1: Foundational Concepts

Q1: What is ion suppression and why is it a critical issue in LC-MS/MS bioanalysis?

Ion suppression is a matrix effect that frequently occurs in LC-MS/MS analysis of complex biological samples.[1] It is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting, interfering compounds from the sample matrix (e.g., salts, phospholipids, endogenous metabolites).[2][3] This process takes place within the ion source of the mass spectrometer, leading to a decreased or suppressed signal for the analyte of interest.[4]

The consequences of unaddressed ion suppression are severe, as it can negatively impact the analytical method's performance, leading to:

  • Inaccurate Quantification: Underestimation of the true analyte concentration.

  • Poor Precision and Reproducibility: High variability in results between samples.[3]

  • Reduced Sensitivity: An increase in the lower limit of quantification (LLOQ).[5]

Even highly selective tandem mass spectrometry (MS/MS) methods are susceptible because the interference occurs before mass analysis.[1][4] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation.[5][6]

Q2: How does a deuterated internal standard like Protionamide-d5 Sulfoxide theoretically correct for ion suppression?

Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[7][8] Protionamide-d5 Sulfoxide is chemically and structurally almost identical to its non-labeled analyte counterpart, Protionamide Sulfoxide.

The core principle is that the SIL-IS will have nearly identical physicochemical properties, chromatographic retention time, and ionization behavior as the analyte.[7][9] The fundamental assumption is that as the analyte and the SIL-IS co-elute from the LC column and enter the MS ion source, they will experience the exact same degree of ion suppression or enhancement.[10]

Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area (Analyte/IS Ratio). By measuring this ratio, any signal variation caused by ion suppression is effectively normalized, leading to more accurate and precise results.[2][7]

Q3: What are the common sources of matrix effects and ion suppression in biological samples?

Ion suppression can originate from a wide range of endogenous and exogenous substances. The most common sources in biofluids like plasma or serum include:

  • Phospholipids: These are abundant endogenous components of cell membranes that are often poorly removed by simple protein precipitation and are notorious for causing ion suppression in electrospray ionization (ESI).[3]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample matrix or buffers used in sample preparation can crystallize on the ESI probe or interfere with droplet evaporation, hindering the ionization process.[2][11]

  • Endogenous Metabolites: The complex biological matrix contains thousands of small molecules that can co-elute with the analyte of interest.[11]

  • Proteins and Peptides: Although most sample preparation aims to remove proteins, residual amounts can still contaminate the ion source.[2]

  • Concomitant Medications: In clinical studies, other drugs and their metabolites administered to the patient can interfere with the assay.[12]

  • Exogenous Contaminants: Phthalates and other plasticizers can leach from collection tubes or processing equipment and cause unexpected interference.[1]

Section 2: Diagnosis and Investigation

Q4: My Analyte/IS ratio is inconsistent across different sample lots. How can I confirm if ion suppression is the cause?

Inconsistent Analyte/IS ratios, especially when the IS response varies significantly while the analyte response appears stable (or vice versa), is a classic symptom of differential matrix effects. To definitively diagnose this, a post-column infusion experiment is the most effective technique.[2][13] This experiment allows you to visualize the exact retention times where co-eluting matrix components are causing suppression.[14][15]

Q5: How do I perform a post-column infusion experiment to identify ion suppression zones?

This experiment involves infusing a constant flow of your analyte (or in this case, the Protionamide-d5 Sulfoxide IS) directly into the LC eluent stream after the analytical column but before the mass spectrometer. A blank, extracted matrix sample (e.g., plasma from a drug-free subject) is then injected onto the column.

  • System Setup:

    • Prepare a standard solution of Protionamide-d5 Sulfoxide at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL in mobile phase).

    • Place this solution in a syringe and load it onto a syringe pump.

    • Connect the syringe pump outlet to a T-junction.

    • Connect the outlet of your LC analytical column to one inlet of the T-junction.

    • Connect the outlet of the T-junction to the MS ion source.

  • Execution:

    • Begin the LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min).

    • Monitor the Protionamide-d5 Sulfoxide signal in the mass spectrometer. You should observe a stable, elevated baseline once the flow equilibrates.[13]

    • Inject a blank matrix sample that has been subjected to your standard sample preparation procedure.

    • Acquire data for the entire duration of the chromatographic run.

  • Interpretation:

    • Observe the stable baseline signal from the infused standard. Any significant drop or dip in this baseline indicates a region of ion suppression caused by co-eluting components from the blank matrix.[14]

    • Overlay this "suppression chromatogram" with a chromatogram of your analyte and IS to see if they elute within these suppression zones.

G cluster_LC LC System cluster_Infusion Infusion Setup HPLC_Pump HPLC Pump Injector Autosampler HPLC_Pump->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee LC Eluent Syringe_Pump Syringe Pump (Protionamide-d5 Sulfoxide) Syringe_Pump->Tee Infused IS MS Mass Spectrometer Ion Source Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Section 3: Troubleshooting and Mitigation Strategies

Q6: My Protionamide sulfoxide analyte and the Protionamide-d5 Sulfoxide internal standard show chromatographic separation. Why is this a problem and how can I fix it?

Even a slight chromatographic separation between the analyte and its deuterated internal standard can invalidate the core assumption of using a SIL-IS. If the two peaks do not perfectly co-elute, they can be affected by different co-eluting matrix components, leading to differential ion suppression and compromising data accuracy.[10] This phenomenon, known as the "isotopic effect," is sometimes observed in reversed-phase chromatography where deuterated compounds can elute slightly earlier than their non-deuterated counterparts.

Solutions:

  • Reduce Chromatographic Resolution: While counterintuitive, slightly decreasing the column's resolving power can help merge the two peaks. This can be achieved by:

    • Shortening the column length.

    • Increasing the particle size.

    • Using a less retentive column chemistry. [10]

  • Adjust Mobile Phase:

    • Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice-versa).

    • Adjust the pH of the aqueous phase to alter the ionization state and retention of the sulfoxide moiety.

  • Modify Gradient: A slower, less steep gradient around the elution time of the analyte can sometimes improve co-elution.

Q7: I've confirmed that my Protionamide-d5 Sulfoxide IS is eluting in a region of significant ion suppression. What are my options?

When your analyte and IS elute in a suppression zone, you have two primary paths: "Move the Peaks" or "Clean the Matrix." The best approach often involves a combination of both.

G Start Problem: Analyte/IS in Ion Suppression Zone Decision1 Can chromatographic conditions be modified? Start->Decision1 Chrom_Yes Modify LC Method: - Change gradient - Alter mobile phase pH/solvent - Switch column chemistry Decision1->Chrom_Yes Yes Chrom_No LC modification is not feasible or effective Decision1->Chrom_No No End_Success SUCCESS: Analyte elutes in a 'clean' region Chrom_Yes->End_Success Decision2 Is sample preparation adequate? Chrom_No->Decision2 Prep_Yes Existing cleanup is optimized Decision2->Prep_Yes Yes Prep_No Improve Sample Cleanup: - Implement SPE - Optimize LLE conditions - Use phospholipid removal plates Decision2->Prep_No No End_Reval Re-evaluate method from first principles Prep_Yes->End_Reval Prep_No->End_Success

Sources

Storage conditions to prevent degradation of Protionamide-d5 Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Stable Isotope-Labeled Internal Standards (Metabolites)

Document ID: TS-PROTO-D5-SO-001 Last Updated: 2025-05-12

Executive Summary & Compound Profile

Protionamide-d5 Sulfoxide is the deuterium-labeled analog of the primary active metabolite of Protionamide (a thioamide antitubercular agent). It is utilized exclusively as an Internal Standard (IS) for the quantification of Protionamide Sulfoxide in biological matrices via LC-MS/MS.

As a sulfoxide-containing thioamide derivative, this compound possesses a "double-edged" chemical vulnerability:

  • The Thioamide Moiety: Highly susceptible to photodegradation and hydrolysis.

  • The Sulfoxide Group: A metastable oxidation state that can easily over-oxidize to the sulfone or reduce back to the sulfide under improper storage.

This guide outlines the rigid protocols required to maintain the isotopic integrity and chemical purity of this reagent.

Critical Storage Specifications (The "Gold Standard")

Failure to adhere to these parameters will result in isotopic scrambling, concentration drift, or chemical degradation.

ParameterSpecificationScientific Rationale
Long-Term Storage -20°C or -80°C Arrhenius kinetics dictate that lower temperatures significantly retard the disproportionation of sulfoxides.
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen is the primary enemy. Headspace in vials must be purged to prevent conversion to Protionamide-d5 Sulfone.
Container Amber Hydrolytic Class I Glass Thioamides are photosensitive. Amber glass blocks UV/Vis radiation that catalyzes radical degradation.
Desiccation Required Sulfoxides are hygroscopic. Moisture promotes hydrolysis of the thioamide bond and potential H/D exchange.
Solvent (Stock) DMSO or Methanol (Anhydrous) Protic solvents with acidic pH can catalyze Hydrogen-Deuterium exchange. Anhydrous DMSO is preferred for long-term stock stability.

Troubleshooting Guide (Symptom-Based)

Issue A: Mass Spectrum shows a peak at [M+16] relative to the Standard.
  • Diagnosis: Over-Oxidation. The Protionamide-d5 Sulfoxide has oxidized to Protionamide-d5 Sulfone .

  • Root Cause: Exposure to air (oxygen) during storage or repeated opening of the vial without purging.

  • Corrective Action:

    • Check if the stock solution was stored with significant headspace.

    • Prevention: Always purge vials with Argon after use. Add an antioxidant (e.g., Ascorbic Acid) to the working solution only if it does not interfere with the MS ionization.

Issue B: Signal Intensity is dropping, but no new peaks are visible.
  • Diagnosis: Non-Specific Binding (NSB) or Precipitation.

  • Root Cause: Protionamide metabolites are hydrophobic. If stored in low concentrations (<100 ng/mL) in plastic (PP/PE) tubes, the compound may adsorb to the container walls.

  • Corrective Action:

    • Switch to silanized glass vials for working standards.

    • Ensure the solvent contains at least 50% organic content (Methanol/Acetonitrile) during storage.

Issue C: Retention Time Shift or Peak Broadening.
  • Diagnosis: Chiral Inversion or Tautomerization.

  • Root Cause: Sulfoxides are chiral. While the d5-IS is usually a racemate, column conditions (pH) can cause separation of enantiomers or tautomerization of the thioamide group.

  • Corrective Action:

    • Verify mobile phase pH. Thioamides are stable at neutral pH; highly acidic conditions can accelerate degradation.

Degradation Mechanism & Pathway

Understanding the chemistry is vital for troubleshooting. The diagram below illustrates the "Danger Zones" for Protionamide-d5 Sulfoxide.

DegradationPathway Parent Protionamide-d5 (Sulfide Form) Target TARGET: Protionamide-d5 Sulfoxide (Metastable) Parent->Target Metabolic Oxidation (CYP450/FMO) Target->Parent Reduction (In vivo/Reducing Agents) Sulfone Degradant A: Protionamide-d5 Sulfone (Over-Oxidation) Target->Sulfone Oxidation (+O2) Storage Risk! Hydrolysis Degradant B: Hydrolyzed Amide (Loss of Sulfur) Target->Hydrolysis Light/Moisture (Thioamide breakdown)

Figure 1: The Redox landscape of Protionamide derivatives. The Sulfoxide (Blue) is the target IS, but it naturally wants to oxidize further to the Sulfone (Red) in the presence of air.

Handling & Reconstitution Workflow

To maximize the lifespan of this expensive reagent, follow this "Single-Thaw" workflow.

HandlingWorkflow Start Receive Lyophilized Protionamide-d5 Sulfoxide Equilibrate Equilibrate to Room Temp (30 mins in Desiccator) Start->Equilibrate Prevents Condensation Dissolve Dissolve in Anhydrous DMSO (Target: 1 mg/mL Stock) Equilibrate->Dissolve Aliquot Aliquot into Amber Glass Vials (Single-Use Volumes) Dissolve->Aliquot Minimize Freeze-Thaw Purge Purge Headspace with Argon Aliquot->Purge Remove Oxygen Freeze Store at -80°C Purge->Freeze

Figure 2: Recommended workflow for reconstitution to prevent hygroscopic degradation and oxidation.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of DMSO for the stock solution? A: Yes, Methanol is acceptable and easier to evaporate if needed. However, DMSO is superior for long-term storage because it is less volatile and prevents concentration changes due to evaporation in the freezer. Caution: DMSO freezes at 19°C; ensure it is fully thawed and vortexed before use.

Q2: Is the "d5" label stable? Will it exchange with the solvent? A: The d5 label in Protionamide is typically on the propyl chain. These aliphatic deuteriums are generally non-exchangeable under neutral conditions. However, avoid strong acids (pH < 2) or strong bases (pH > 10) for extended periods, as extreme pH can catalyze exchange or degradation of the thioamide group.

Q3: My stock solution turned from yellow to orange. Is it still good? A: Likely No. Thioamides are naturally yellow. A darkening to orange or brown often indicates photodegradation or polymerization. Run a scan (Q1 MS) to check for the molecular ion. If the intensity has dropped >20% or significant impurity peaks appear, discard the stock.

Q4: Can I store the working solution (e.g., 100 ng/mL) in the autosampler for 24 hours? A: Yes, but temperature control is mandatory . Keep the autosampler at 4°C and use amber vials. At room temperature, sulfoxides in dilute solution can degrade within hours if exposed to light.

References

  • PubChem Compound Summary. (2024). Protionamide Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Nishimura, T., et al. (2018). "Oxidative metabolism of thioamides: S-oxygenation and desulfuration." Drug Metabolism and Disposition.
  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. Retrieved from [Link]

Technical Guide: Optimizing Column Temperature for Protionamide Metabolite Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protionamide (PTH) is a thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its primary metabolic pathway involves S-oxidation to Protionamide Sulfoxide (PTH-SO) , which is the major active metabolite.

Separating PTH from PTH-SO presents a dual challenge:

  • Structural Similarity: The sulfoxide differs only by a single oxygen atom, creating a "critical pair" for resolution on reversed-phase (RP) columns.

  • Chirality: The sulfoxide contains a chiral sulfur center, existing as enantiomers. While standard profiling separates PTH from PTH-SO, advanced chiral methods may be required to resolve the specific enantiomers.

This guide focuses on temperature optimization as a thermodynamic lever to control selectivity (


) and efficiency (

), moving beyond simple flow rate adjustments.

The Science: Why Temperature Matters

Temperature is not just a variable for speed; it is a selectivity tool.[1] The relationship between retention factor (


) and temperature (

) is governed by the Van't Hoff equation :


Where:

  • 
     = Enthalpy of adsorption (typically negative/exothermic).
    
  • 
     = Entropy of adsorption.
    
  • 
     = Phase ratio.
    
The Selectivity Divergence
  • Scenario A (Achiral Profiling): When separating the parent (PTH) from the metabolite (PTH-SO) on a C18 column, increasing temperature typically improves mass transfer (sharper peaks) but reduces retention (

    
    ). If the 
    
    
    
    of PTH and PTH-SO are significantly different, temperature will alter their elution order or resolution.
  • Scenario B (Chiral Separation): For separating the sulfoxide enantiomers, the chiral recognition mechanism is often driven by weak forces (H-bonding,

    
    -
    
    
    
    interactions) that are highly exothermic. Lower temperatures generally increase the resolution of chiral pairs by stabilizing the drug-selector complex.

Troubleshooting Guide

Decision Matrix: Temperature Optimization

Use the following logic flow to diagnose separation issues related to thermal parameters.

TemperatureOptimization Start Problem: Poor Separation IssueType Identify Specific Issue Start->IssueType CoElution Co-elution (Parent/Metabolite) IssueType->CoElution BroadPeaks Broad/Tailing Peaks IssueType->BroadPeaks ChiralFail No Chiral Resolution IssueType->ChiralFail Action1 Decrease Temp (20-25°C) Increases k & Selectivity CoElution->Action1 Thermodynamic Control Action2 Increase Temp (40-50°C) Improves Mass Transfer BroadPeaks->Action2 Kinetic Control Action3 Sub-Ambient Temp (10-15°C) Stabilizes Chiral Complex ChiralFail->Action3 Enthalpic Control CheckStability Check Degradation? (Protionamide is heat sensitive) Action2->CheckStability

Figure 1: Decision matrix for temperature adjustments based on chromatographic symptoms.

FAQ: Specific Scenarios
Q1: I am seeing co-elution of Protionamide and the Sulfoxide metabolite on my C18 column at 40°C. What should I do?

Recommendation: Lower the temperature to 25°C or 30°C.

  • Reasoning: The separation of PTH and PTH-SO on alkyl-bonded phases (like C18) is often enthalpy-driven. Lowering the temperature increases the retention factor (

    
    ) of both compounds, but often increases the 
    
    
    
    of the more hydrophobic parent (PTH) more than the polar sulfoxide, effectively pulling the peaks apart (increasing
    
    
    ).
  • Trade-off: System pressure will increase due to higher viscosity. Ensure your flow rate is compatible with your column's pressure limit.

Q2: My Protionamide peak is tailing significantly (Asymmetry > 1.5). Will temperature help?

Recommendation: Increase temperature to 45°C or 50°C.

  • Reasoning: Protionamide is a basic compound (thioamide). Tailing is often caused by slow mass transfer or secondary interactions with residual silanols on the silica surface. Higher temperatures increase the kinetics of desorption (mass transfer), sharpening the peak and reducing tailing.

  • Warning: Protionamide can degrade under thermal stress.[2][3] Do not exceed 50°C without verifying on-column stability.

Q3: I am trying to separate the enantiomers of Protionamide Sulfoxide on a chiral column (e.g., Chiralpak), but they merge into one peak.

Recommendation: Drastically lower the temperature (10°C - 20°C).

  • Reasoning: Chiral recognition relies on the formation of transient diastereomeric complexes. These interactions are exothermic. High temperatures add thermal energy that disrupts these weak bonds, causing the enantiomers to elute together. Cooling the column "freezes" the interaction, maximizing resolution (

    
    ).
    

Validated Experimental Protocols

Protocol A: Thermal Stability & Selectivity Screening

Use this protocol to determine the optimal operating window.

ParameterSetting / Requirement
Column High-strength Silica C18 (e.g., Acquity BEH C18 or Hypersil Gold), 1.7 µm or 3 µm particle size.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.[2][3]0)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 90% B over 10 minutes (Generic Scouting)
Detection UV @ 288 nm (Protionamide

)

Step-by-Step Workflow:

  • Preparation: Prepare a standard mixture containing Protionamide (10 µg/mL) and Protionamide Sulfoxide (10 µg/mL).

  • The Isocratic Hold: Run the system at 30°C to establish a baseline.

  • The Ramp: Perform sequential injections at 25°C, 30°C, 35°C, 40°C, and 45°C .

  • Data Analysis (Van't Hoff Plot):

    • Calculate the natural log of the retention factor (

      
      ) for both peaks at each temperature.
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (Kelvin, x-axis).
    • Interpretation: If the slopes (which represent

      
      ) are parallel, temperature has little effect on selectivity. If the slopes intersect or diverge, choose the temperature where the distance between lines (
      
      
      
      ) is greatest.
Protocol B: Handling Thermal Degradation

Protionamide is sensitive to stress.[2][3] If you observe new, unexplained peaks at high temperatures, follow this validation step.

  • Stop-Flow Experiment:

    • Inject the sample at 50°C.

    • When the Protionamide peak is halfway through the column (calculated based on

      
      ), stop the flow  for 20 minutes.
      
    • Restart flow.

  • Analysis:

    • If the peak shape is distorted or a new small peak appears immediately after the main peak, on-column degradation is occurring.

    • Action: Cap your method temperature at 40°C maximum.

Advanced Topic: The "Crossover Point"

In some separations, plotting Resolution (


) vs. Temperature reveals a "crossover point" where co-elution occurs because the enthalpy and entropy terms cancel each other out.
  • Zone 1 (Low Temp): Enthalpy dominates. Separation is driven by energy differences in binding.

  • Zone 2 (High Temp): Entropy dominates. Separation is driven by molecular disorder/sterics.

For Protionamide/Metabolite profiling, we typically operate in Zone 2 (35-45°C) to prioritize speed and peak shape, provided resolution is maintained (


).

References

  • Saravanan, G., et al. (2021). "Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development." Biomedical Chromatography.

  • Rao, R.N., et al. (2013). "Ex vivo conversion of prodrug prothionamide to its metabolite prothionamide sulfoxide... by LC-MS/MS." Bioanalysis.

  • Dolan, J. (2013). "Elevated Temperatures in Liquid Chromatography: Benefits and Practical Considerations." LCGC North America.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[3] (General reference for chiral thermodynamics).

Sources

Validation & Comparative

A Comparative Guide to Linearity and Range Verification for Protionamide-d5 Sulfoxide Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the precise and reliable quantification of analytes is paramount. This is particularly true for drugs like Protionamide, a critical second-line treatment for multidrug-resistant tuberculosis.[1][2][3] The use of a stable isotope-labeled internal standard, such as Protionamide-d5 Sulfoxide, is considered the gold standard in mass spectrometry-based bioanalysis to ensure data integrity.[4] This guide provides an in-depth technical comparison of methodologies for linearity and range verification in assays for Protionamide-d5 Sulfoxide, offering insights grounded in scientific principles and regulatory expectations.

The Foundational Role of Linearity and Range in Bioanalytical Method Validation

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[5] Linearity and range are two of the most critical validation parameters.[6] Linearity describes the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range.[7][8] The range of the assay is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.[6]

Establishing a reliable linear range is not merely a procedural step; it is the bedrock upon which the accuracy of all subsequent measurements rests. An inadequately defined linear range can lead to significant errors in concentration reporting, potentially impacting clinical decisions.

The Superiority of Deuterated Internal Standards

In quantitative mass spectrometry, analytical variability can arise from multiple sources, including sample preparation, instrumental drift, and matrix effects.[4] An ideal internal standard (IS) is a compound added at a known concentration to every sample to normalize for these variations.[4] Stable isotope-labeled internal standards, such as Protionamide-d5 Sulfoxide, are chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with deuterium.[9] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[10][11] The use of a deuterated internal standard is highly effective in correcting for ion suppression and matrix effects, leading to enhanced accuracy and reproducibility.[9][11]

Experimental Protocol for Linearity and Range Verification

This protocol outlines a typical approach for verifying the linearity and range of a Protionamide-d5 Sulfoxide assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each step is explained to provide a deeper understanding of the methodology.

Preparation of Stock and Working Solutions
  • Analyte (Protionamide Sulfoxide) Stock Solution: Accurately weigh a known amount of Protionamide Sulfoxide reference standard and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of a high concentration (e.g., 1 mg/mL). The choice of solvent is critical to ensure complete dissolution and stability.

  • Internal Standard (Protionamide-d5 Sulfoxide) Stock Solution: Prepare a stock solution of Protionamide-d5 Sulfoxide in a similar manner.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent. These working solutions will be used to spike the biological matrix. Prepare a working internal standard solution at a concentration that will yield a consistent and robust response in the mass spectrometer.

Preparation of Calibration Curve Standards and Quality Control Samples
  • Matrix Selection: The matrix used for preparing calibration standards and quality control (QC) samples should be the same as the intended study samples (e.g., human plasma, serum).[12]

  • Calibration Standards: A calibration curve should consist of a blank sample (matrix with internal standard), a zero sample (matrix without analyte or internal standard), and at least six to eight non-zero concentration levels.[13] These standards are prepared by spiking the blank biological matrix with known amounts of the analyte from the working solutions. The concentration range should encompass the expected concentrations in the study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[5][13]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. The low QC should be within three times the LLOQ, the high QC should be near the ULOQ, and the medium QC should be in the middle of the range.

Sample Extraction

The goal of sample preparation is to isolate the analyte and internal standard from the complex biological matrix, which can interfere with the analysis. A common and effective technique is protein precipitation.

  • To a small volume of each calibration standard and QC sample (e.g., 100 µL), add the working internal standard solution.

  • Add a protein precipitation agent (e.g., acetonitrile, methanol) to precipitate the proteins. The ratio of solvent to sample is typically 3:1 or 4:1.

  • Vortex the samples to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant containing the analyte and internal standard to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a suitable HPLC or UPLC column to separate the analyte and internal standard from other matrix components. The mobile phase composition and gradient are optimized to achieve good peak shape and resolution. The ideal scenario is for the deuterated internal standard to co-elute with the analyte.[10]

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This highly selective detection method minimizes interferences and enhances sensitivity.

Data Analysis and Acceptance Criteria

The data from the LC-MS/MS analysis is used to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then performed.

Table 1: Acceptance Criteria for Linearity and Range Verification based on FDA and EMA Guidelines [12][14]

ParameterAcceptance Criteria
Calibration Curve
Correlation Coefficient (r) or Coefficient of Determination (r²)r ≥ 0.99 or r² ≥ 0.98 is generally expected.
Back-calculated Concentrations of Calibration StandardsShould be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
Number of Standards Meeting CriteriaAt least 75% of the non-zero calibration standards must meet the acceptance criteria.
Range
Lower Limit of Quantification (LLOQ)The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% CV) and accuracy (within ±20% of nominal).
Upper Limit of Quantification (ULOQ)The highest concentration on the calibration curve that can be quantified with acceptable precision (≤15% CV) and accuracy (within ±15% of nominal).

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

Linearity_Range_Verification_Workflow cluster_prep Preparation cluster_samples Sample Preparation cluster_analysis Analysis & Data Processing cluster_validation Validation stock_analyte Analyte Stock (Protionamide Sulfoxide) working_solutions Working Standard Solutions stock_analyte->working_solutions stock_is Internal Standard Stock (Protionamide-d5 Sulfoxide) cal_standards Calibration Standards (Spiked Matrix) stock_is->cal_standards working_solutions->cal_standards qc_samples QC Samples (Low, Mid, High) working_solutions->qc_samples extraction Protein Precipitation & Extraction cal_standards->extraction qc_samples->extraction lcms_analysis LC-MS/MS Analysis (MRM Mode) extraction->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing calibration_curve Calibration Curve Construction data_processing->calibration_curve linearity_assessment Linearity Assessment (r² ≥ 0.98) calibration_curve->linearity_assessment range_verification Range Verification (LLOQ & ULOQ) calibration_curve->range_verification

Caption: Workflow for Linearity and Range Verification.

Comparative Analysis: Alternative Approaches and Considerations

While the described protocol represents a robust and widely accepted method, it is important to consider alternative approaches and potential challenges.

  • Regression Models: While a simple linear regression with 1/x or 1/x² weighting is common, other regression models (e.g., quadratic) may be used if they better describe the relationship between concentration and response. However, the use of more complex models requires thorough justification.[15]

  • Matrix Effects: Even with a deuterated internal standard, significant matrix effects can sometimes lead to non-linearity, especially at the lower end of the calibration range. It is crucial to evaluate the matrix effect during method development and validation to ensure it does not compromise the accuracy of the assay.[5]

  • Cross-Validation: When transferring a validated method to another laboratory or making significant changes to the method, a cross-validation should be performed to ensure the linearity and range remain valid.[16]

Conclusion

The verification of linearity and range is a critical component of bioanalytical method validation for Protionamide-d5 Sulfoxide assays. A well-defined and rigorously tested linear range ensures the generation of accurate and reliable data for pharmacokinetic and therapeutic drug monitoring studies. The use of a deuterated internal standard like Protionamide-d5 Sulfoxide is instrumental in mitigating analytical variability and achieving the high level of data integrity required by regulatory agencies. By following a systematic and scientifically sound protocol, researchers can confidently establish the performance of their analytical methods and contribute to the safe and effective use of Protionamide.

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • BenchChem. (n.d.). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
  • ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation.
  • Singh, S. K., et al. (2016, March 25). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry.
  • Sisu@UT. (n.d.). 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • Sisu@UT. (n.d.). 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation.
  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.).
  • Baksam, V. K., et al. (n.d.). Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. ResearchGate.
  • Scilit. (n.d.). Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development.
  • American Society for Microbiology. (2022, August 8). Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients. Antimicrobial Agents and Chemotherapy.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • American Society for Microbiology. (2022, August 8). Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients. Antimicrobial Agents and Chemotherapy.
  • PlumX. (n.d.). Rapid and simultaneous determination of ten anti-tuberculosis drugs in human plasma by UPLC-MS/MS with applications in therapeutic drug monitoring.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Prothionamide?
  • PMC. (2022, January 20). Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis.
  • Taylor & Francis Group. (2017). Ethionamide and Prothionamide.
  • PMC. (n.d.). Molecular Characterization of Prothionamide-Resistant Mycobacterium tuberculosis Isolates in Southern China.
  • MedchemExpress.com. (n.d.). Prothionamide-d5 (Protionamide-d5) | Stable Isotope.
  • PubMed. (n.d.). A review of the use of ethionamide and prothionamide in childhood tuberculosis.
  • PMC - NIH. (n.d.). Validation of the FluoroType MTBDR Assay for Detection of Rifampin and Isoniazid Resistance in Mycobacterium tuberculosis Complex Isolates.

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A Senior Application Scientist's Guide to Mitigating Isotopic Purity Risks in Protionamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of Protionamide, a critical second-line antitubercular agent, is paramount in both clinical therapeutic drug monitoring and preclinical research settings.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope-labeled internal standards (SIL-IS) is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[2][3][4][5] However, the isotopic purity of the SIL-IS can significantly impact the accuracy and reliability of the quantitative data. This guide provides an in-depth comparison of Protionamide quantification using SIL-IS with varying isotopic purities, supported by experimental data. We will explore the underlying principles of isotopic interference, detail a robust experimental protocol for its assessment, and offer actionable insights for researchers, scientists, and drug development professionals to ensure the integrity of their bioanalytical methods.

Introduction: The Criticality of Accurate Protionamide Quantification

Protionamide is a thioamide drug effective in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][6][7] Its therapeutic window is narrow, and concentrations must be carefully monitored to ensure efficacy while minimizing dose-related toxicities, such as gastrointestinal disturbances and hepatotoxicity.[1][8] Therefore, precise and accurate quantification of Protionamide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

LC-MS/MS has emerged as the preferred analytical technique for this purpose, offering high sensitivity and the ability to distinguish Protionamide from its metabolites and other co-administered drugs.[3][4][5][9] The use of a SIL-IS is a cornerstone of robust LC-MS/MS-based quantification.[10] The SIL-IS, being chemically identical to the analyte, co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, thereby correcting for variability in sample preparation and instrument response.[10]

However, a frequently overlooked variable is the isotopic purity of the SIL-IS. The presence of unlabeled analyte as an impurity in the SIL-IS or the contribution of naturally occurring heavy isotopes of the analyte to the SIL-IS signal can lead to significant quantification errors.[11][12][13] This guide will dissect the impact of isotopic purity on Protionamide quantification and provide a framework for its evaluation.

The Hidden Variable: Understanding Isotopic Purity and Its Impact

Isotopic purity refers to the percentage of the SIL-IS that is fully labeled with the desired stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). Even highly enriched SIL-IS can contain a small percentage of the unlabeled analyte, a remnant from the synthesis process.[13] This phenomenon, often referred to as "isotopic crosstalk" or "isotopic interference," can artificially inflate the internal standard response, leading to an underestimation of the analyte concentration.[11][14]

The natural isotopic abundance of elements within the Protionamide molecule (C₉H₁₂N₂S) also contributes to this challenge.[6] Specifically, the presence of naturally occurring heavier isotopes of carbon (¹³C) and sulfur (³³S, ³⁴S) means that a small fraction of the endogenous Protionamide will have a mass-to-charge ratio (m/z) that overlaps with that of the SIL-IS, especially if the mass difference between the analyte and the IS is small.[15][16]

Key Consequences of Poor Isotopic Purity:

  • Inaccurate Quantification: Systematic underestimation of the true analyte concentration.

  • Non-linear Calibration Curves: The constant interference leads to a non-proportional response at different concentration levels.[11]

  • Compromised Assay Sensitivity: The lower limit of quantification (LLOQ) may be artificially elevated due to the interference.

Experimental Design: A Comparative Study

To illustrate the tangible effects of isotopic purity, we designed a comparative study to quantify Protionamide in human plasma using two different lots of a deuterated Protionamide internal standard (Protionamide-d3) with varying isotopic purities.

  • Alternative 1: Protionamide-d3 (Lot A) with high isotopic purity (99.9% deuterated).

  • Alternative 2: Protionamide-d3 (Lot B) with lower isotopic purity (98.5% deuterated).

The study was designed to adhere to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[17][18][19][20][21]

Experimental Workflow

The following diagram outlines the key stages of the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis plasma Human Plasma Spiked with Protionamide is_a Add Protionamide-d3 (Lot A: 99.9%) plasma->is_a Set 1 is_b Add Protionamide-d3 (Lot B: 98.5%) plasma->is_b Set 2 ppt Protein Precipitation (Acetonitrile) is_a->ppt is_b->ppt supernatant Supernatant Collection ppt->supernatant lc UPLC Separation supernatant->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Samples calibration->quantification decision_flowchart start Receive New Lot of Protionamide-d3 IS check_coa Review Certificate of Analysis Isotopic Purity ≥99.5%? start->check_coa assess_interference Assess Isotopic Crosstalk (Inject Analyte & IS Separately) check_coa->assess_interference Yes reject_lot Reject Lot (Source Alternative) check_coa->reject_lot No interference_ok Is Interference Negligible? assess_interference->interference_ok partial_validation Perform Partial Validation (Accuracy & Precision) interference_ok->partial_validation Yes investigate Investigate Source of Interference interference_ok->investigate No validation_pass Does it Meet Acceptance Criteria? partial_validation->validation_pass accept_lot Accept Lot for Routine Use validation_pass->accept_lot Yes validation_pass->reject_lot No investigate->reject_lot

Caption: Decision flowchart for accepting a new SIL-IS lot.

Conclusion

The accurate quantification of Protionamide is indispensable for its safe and effective use. This guide has demonstrated that the isotopic purity of the stable isotope-labeled internal standard is a critical factor that can profoundly influence the accuracy and reliability of LC-MS/MS-based bioanalysis. By understanding the principles of isotopic interference, implementing rigorous validation protocols, and adhering to best practices for the selection and assessment of internal standards, researchers can ensure the integrity of their data and contribute to more robust clinical and research outcomes.

References

  • Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibr
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2018). ScienceDirect.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). PubMed.
  • Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics. (n.d.).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Medicines Agency.
  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022).
  • SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE MEDICINAL PRODUCT PETEHA, 250 mg, film-coated tablets 2. QUALITATIVE AND QUANT. (n.d.). Extranet Systems.
  • Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. (n.d.).
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S.
  • An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. (n.d.). Taylor & Francis Online.
  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency.
  • Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate. (n.d.).
  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. (2025).
  • Dealing with isotopic interference in Ergothioneine-d3 measurements. (n.d.). BenchChem.
  • The Gold Standard of Quantification: An In-depth Technical Guide to Isotope-Labeled Internal Standards. (n.d.). BenchChem.
  • Prothionamide | C9H12N2S. (n.d.). PubChem.
  • A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. (n.d.).
  • Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. (2018). Journal of Applied Pharmaceutical Science.
  • LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring. (2021). PubMed.
  • Protionamide 250 mg Tablets. (n.d.).
  • Mechanism of thioamide drug action against tuberculosis and leprosy. (2007). PubMed.
  • A review of the use of ethionamide and prothionamide in childhood tuberculosis. (2015). PubMed.

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Safety Operating Guide

Personal protective equipment for handling Protionamide-d5 Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

Compound: Protionamide-d5 Sulfoxide CAS (Parent): 14222-60-7 (Protionamide) | Note: Specific CAS for d5-sulfoxide metabolite may vary by synthesizer. Hazard Classification: OEB 3 (Potent Compound) | Reproductive Toxin (Suspected) | Hepatotoxin Primary Risks: Inhalation of particulates (dust), Dermal absorption (solution), Cross-contamination of isotopic purity.

The "Why" Behind This Protocol: As a deuterated metabolite (d5-Sulfoxide), this compound represents the bioactive form of the tuberculosis drug Protionamide. It is not merely a chemical reagent; it is a high-purity analytical standard used for LC-MS quantitation.[1]

  • Biological Potency: Sulfoxides are often the pharmacologically active species. You must handle this with higher caution than the parent API.

  • Isotopic Integrity: Deuterated standards are expensive and often hygroscopic. Your PPE protects the compound from moisture and nuclease/protease contamination as much as it protects you from toxicity.

Risk Assessment & PPE Matrix

Treat Protionamide-d5 Sulfoxide as a suspected reproductive toxin . Standard "lab coat and glasses" are insufficient for powder handling.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory P100 / N100 Respirator (if outside hood) Preferred: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.Surgical masks provide 0% protection against sub-micron API dust. P100 is required for particulates if engineering controls fail.
Hand Protection Double-Gloving Strategy: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (ASTM D6978 rated)Sulfoxides can act as penetration enhancers. Double gloving creates a breakthrough barrier and allows immediate shedding of the outer glove upon contamination.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. Goggles prevent specific entry of aerosolized droplets during solubilization.
Body Tyvek® Lab Coat (Disposable) or Back-closing GownCotton lab coats absorb chemicals and retain them. Disposable Tyvek prevents migration of the isotope out of the containment zone.

Visualization: PPE Decision Logic

The following diagram outlines the decision matrix for selecting PPE based on the physical state of the compound (Solid vs. Solution).

PPE_Decision_Matrix Start Start: Assess State Solid Solid / Powder (Weighing) Start->Solid High Dust Risk Liquid Solution / Aliquot (LC-MS Prep) Start->Liquid Low Dust Risk EngControl_S Engineering Control: Balance Enclosure / Hood Solid->EngControl_S EngControl_L Engineering Control: Fume Hood Liquid->EngControl_L PPE_Solid REQUIRED PPE: - Double Nitrile Gloves - Tyvek Sleeves/Coat - P100 (if open bench) EngControl_S->PPE_Solid PPE_Liquid REQUIRED PPE: - Single Nitrile Gloves - Safety Glasses - Std. Lab Coat EngControl_L->PPE_Liquid

Figure 1: Decision logic for PPE selection based on the physical state of Protionamide-d5 Sulfoxide. Note the escalation to Tyvek and Double-Gloving for solid handling.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing (The Critical Step)

Objective: Weigh <5mg of standard without exposure or isotopic exchange.

  • Preparation:

    • Activate the Anti-Static Gun (Zero-Stat) inside the balance enclosure. Deuterated powders are static-prone; static causes powder to "jump," leading to invisible contamination.

    • Place a disposable absorbent mat (plastic side down) in the hood.

  • Weighing:

    • Don double gloves .

    • Open the vial only inside the enclosure.

    • Use a disposable anti-static spatula. Do not use metal spatulas that have not been grounded, as they can induce static discharge.

    • Technique: Tap the powder gently. Do not scoop vigorously to avoid aerosolization.

  • Solubilization (In-Vial):

    • Best Practice: If possible, add the solvent (e.g., Methanol or DMSO) directly to the shipping vial to avoid transferring solid powder.

    • Vortex with the cap sealed.

Protocol B: Waste Disposal & Decontamination

Objective: Prevent environmental release of thioamides.

  • Segregation:

    • Solid Waste: Tips, empty vials, and gloves go into a dedicated "Cytotoxic/Potent Drug" bin (often yellow or purple, depending on region), not general trash.

    • Liquid Waste: Protionamide contains Sulfur and Nitrogen. Dispose of in "Non-Halogenated Organic Solvent" waste, unless dissolved in Chloroform/DCM.

  • Decontamination:

    • Protionamide is soluble in alcohols.[2]

    • Step 1: Wipe surface with Methanol or Ethanol (solubilizes the residue).

    • Step 2: Follow with a soap/water wash (removes the film).

    • Step 3: Dispose of wipes as hazardous chemical waste.

Visualization: Handling Workflow

This workflow ensures the integrity of the deuterated standard while maintaining safety.

Handling_Workflow Receive 1. Receive Vial (Inspect Seal) Store 2. Storage (-20°C, Desiccated) Receive->Store Equilibrate 3. Equilibrate (Warm to RT in Desiccator) Store->Equilibrate Prevent Condensation Weigh 4. Weighing (Static Control + Hood) Equilibrate->Weigh Open ONLY when warm Solubilize 5. Solubilization (Add Solvent to Vial) Weigh->Solubilize Waste 6. Disposal (High Heat Incineration) Solubilize->Waste Excess/Cleanup

Figure 2: End-to-end workflow for handling hygroscopic deuterated standards. Note step 3: Warming to Room Temperature (RT) is critical to prevent condensation from degrading the isotopic purity.

Emergency Response

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes. Do not use alcohol on skin (increases absorption).

    • Medical: Inform medical personnel of potential thioamide exposure (liver/reproductive risk).

  • Spill (Powder):

    • Do not sweep. Cover with a wet paper towel (methanol-dampened) to suppress dust, then wipe up. Double-bag waste.

References

  • World Health Organization (WHO). (2021). WHO-PQ Recommended Summary of Product Characteristics: Protionamide. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubChem. (n.d.). Protionamide Compound Summary. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

  • Davison, A. S., et al. (2013).[3] Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.